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  • Product: 5-Bromo-2,4-dimethoxybenzyl alcohol
  • CAS: 181819-62-5

Core Science & Biosynthesis

Foundational

Chemical properties and stability of 5-Bromo-2,4-dimethoxybenzyl alcohol

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Bromo-2,4-dimethoxybenzyl alcohol This guide provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzyl alcohol, a key building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 5-Bromo-2,4-dimethoxybenzyl alcohol

This guide provides a comprehensive technical overview of 5-Bromo-2,4-dimethoxybenzyl alcohol, a key building block in synthetic organic chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, stability profile under various stressors, and its reactivity, offering field-proven insights and detailed experimental protocols.

Core Molecular Profile and Physicochemical Properties

5-Bromo-2,4-dimethoxybenzyl alcohol is a polysubstituted aromatic compound whose utility in synthesis is dictated by the interplay of its three key functional groups: a primary alcohol, a bromo substituent, and two electron-donating methoxy groups. Understanding its fundamental properties is the first step in its effective application.

Chemical Identity and Structure

The unique arrangement of substituents on the benzene ring governs the molecule's reactivity and physical characteristics.

Caption: Chemical Structure of 5-Bromo-2,4-dimethoxybenzyl alcohol.

Physicochemical Data Summary

The quantitative physical properties of a compound are critical for experimental design, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 181819-62-5[1]
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 95-100 °C[2]
Boiling Point Not available (likely decomposes)
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetate. Limited solubility in water.General chemical knowledge
Spectroscopic Profile

Spectroscopic data is essential for confirming the identity and purity of the material. The key expected signals are:

  • ¹H NMR: Protons of the two distinct methoxy groups will appear as singlets, typically in the 3.8-4.0 ppm range. The benzylic methylene (-CH₂OH) protons will present as a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.[3] The aromatic protons will appear as singlets in the 6.8-7.5 ppm region. The hydroxyl proton (-OH) will be a broad singlet with a variable chemical shift.[4]

  • ¹³C NMR: Characteristic peaks for the methoxy carbons (~56 ppm), the benzylic carbon (~65 ppm), and multiple signals in the aromatic region (110-160 ppm) are expected.[3]

  • IR Spectroscopy: A strong, broad absorption band for the O-H stretch of the alcohol will be prominent around 3200-3400 cm⁻¹.[4] A strong C-O stretching band will appear near 1000-1200 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present.[5]

Chemical Stability and Degradation Pathways

The stability of an intermediate is paramount, influencing storage conditions, reaction compatibility, and the impurity profile of subsequent synthetic steps.

G cluster_stress Stress Conditions cluster_controls Control Samples cluster_analysis Analytical Monitoring start Stability Assessment of 5-Bromo-2,4-dimethoxybenzyl alcohol thermal Thermal Stress start->thermal photo Photolytic Stress (ICH Q1B) start->photo hydrolytic Hydrolytic Stress (pH Range) start->hydrolytic hplc Purity Assay by HPLC-UV thermal->hplc dark_control Dark Control (for Photostability) photo->dark_control compare with photo->hplc hydrolytic->hplc initial_control T=0 Control (Unstressed Sample) hplc->initial_control compare against lcms Degradant Identification by LC-MS hplc->lcms if degradation > threshold lcms->initial_control compare against

Caption: Logical workflow for assessing the chemical stability of an organic compound.

Thermal Stability

Under normal storage conditions, 5-Bromo-2,4-dimethoxybenzyl alcohol is a stable solid.[6] However, like many benzyl alcohols, it is susceptible to decomposition at elevated temperatures. Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide and carbon oxides.[6] It is advisable to handle the compound below its melting point for extended periods.

Photostability

Aromatic compounds, particularly those with heteroatom substituents, often absorb UV radiation and can be susceptible to photodegradation. The benzene ring in 5-Bromo-2,4-dimethoxybenzyl alcohol can absorb light, potentially leading to two primary degradation pathways:

  • Homolytic Cleavage of the C-Br Bond: A common pathway for aryl bromides, leading to radical species and subsequent downstream products.

  • Oxidation of the Benzylic Alcohol: Light can promote the oxidation of the alcohol to the corresponding aldehyde (5-Bromo-2,4-dimethoxybenzaldehyde) or carboxylic acid.

Causality in Experimental Design: To properly assess photostability, a controlled experiment following ICH Q1B guidelines is necessary.[7] This involves exposing the compound to a standardized light source with both visible and UV components, while a "dark control" sample is kept at the same temperature to differentiate between thermal and photolytic degradation.[8][9]

pH and Hydrolytic Stability

The stability of the molecule can be compromised under certain pH conditions.

  • Acidic Conditions: The compound is generally stable in slightly acidic to neutral pH. However, strong acids should be avoided as they can catalyze dehydration or other side reactions.[10]

  • Neutral Conditions: The compound exhibits good stability in neutral aqueous solutions for short durations.

  • Basic Conditions (pH > 8-9): The C-Br bond becomes susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. The benzylic alcohol can be deprotonated to form an alkoxide, which may alter its reactivity. Prolonged exposure to high pH can lead to hydrolysis of the bromide to a hydroxyl group.[11]

Reactivity and Synthetic Applications

The synthetic utility of 5-Bromo-2,4-dimethoxybenzyl alcohol stems from the distinct reactivity of its functional groups.

G center 5-Bromo-2,4-dimethoxybenzyl alcohol oxidation Oxidation (e.g., PCC, MnO2) center->oxidation -OH Group etherification Etherification (Williamson) center->etherification -OH Group coupling Cross-Coupling (e.g., Suzuki, Buchwald) center->coupling C-Br Bond aldehyde Corresponding Aldehyde oxidation->aldehyde ether Benzyl Ethers etherification->ether biaryl Biaryl Compounds, C-N/C-O Bonds coupling->biaryl

Caption: Key reactivity pathways for 5-Bromo-2,4-dimethoxybenzyl alcohol.

Reactivity of the Benzylic Alcohol

The primary alcohol is a versatile functional handle for various transformations:

  • Oxidation: It can be selectively oxidized to 5-bromo-2,4-dimethoxybenzaldehyde using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Further oxidation to the carboxylic acid is also possible with stronger agents.

  • Etherification and Esterification: The hydroxyl group can be readily converted to ethers or esters through standard protocols (e.g., Williamson ether synthesis, Fischer esterification), which is a common strategy for introducing linkers or modifying solubility in drug development.[12]

Reactivity of the Aryl Bromide

The bromo substituent is a key feature for building molecular complexity, serving as an anchor point for metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis. Common applications include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • Heck Reaction: Formation of C-C bonds with alkenes.

The presence of the two electron-donating methoxy groups can influence the oxidative addition step in these catalytic cycles.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and ensure the safety of this reagent.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[13] For long-term stability, storage at 2-8°C is recommended.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes and to prevent inhalation.[10][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can lead to vigorous and potentially hazardous reactions.[10]

Experimental Protocols

The following protocols are provided as a guide for assessing stability and confirming the quality of the material.

Protocol: Confirmatory Photostability Testing (ICH Q1B)

Objective: To determine the intrinsic photostability of 5-Bromo-2,4-dimethoxybenzyl alcohol as a solid drug substance.

Methodology:

  • Sample Preparation:

    • Place a sufficient amount of the solid compound (e.g., 100-200 mg) in a chemically inert, transparent container (e.g., quartz or borosilicate glass vial).

    • Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil.

    • Prepare an unstressed "T=0" sample for initial analysis.

  • Exposure Conditions:

    • Place the test and dark control samples in a validated photostability chamber.

    • Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a controlled spectrum of both visible and UV light.[7]

    • The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[9]

  • Analysis:

    • At the end of the exposure period, analyze the T=0, dark control, and light-exposed samples.

    • Use a validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

    • Compare the chromatogram of the light-exposed sample to the dark control. Any new peaks or significant increase in existing impurities in the exposed sample relative to the dark control are attributed to photolytic degradation.

  • Self-Validation: The use of a dark control is critical. If degradation is observed in both the exposed and dark samples, it indicates a thermal degradation component, which must be distinguished from photolytic effects.

References

  • BenchChem. (2025). Issues with the stability of the bromo group in Bromo-PEG5-alcohol.
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzyl alcohol 97.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol.
  • Al-Achi, A., & Gupta, M. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • BLD Pharm. (n.d.). 5-Bromo-2,4-dimethoxybenzyl alcohol.
  • Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-4,5-dimethoxybenzyl alcohol.
  • PMC. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde.
  • TCI Chemicals. (2025). Safety Data Sheet - 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.
  • ECHEMI. (n.d.). 4-Bromo-3,5-dimethoxybenzyl alcohol SDS.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
  • Thermo Scientific Chemicals. (n.d.). 2-Bromo-4,5-dimethoxybenzyl alcohol, 98%.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • BenchChem. (2025). Protecting Group Strategies for the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Q1 Scientific. (2021). Photostability testing theory and practice.

Sources

Exploratory

5-Bromo-2,4-dimethoxybenzyl alcohol CAS number and molecular weight

The following technical guide details the physicochemical properties, synthesis, and application logic of 5-Bromo-2,4-dimethoxybenzyl alcohol . Core Identity & Physicochemical Profile This compound serves as a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application logic of 5-Bromo-2,4-dimethoxybenzyl alcohol .

Core Identity & Physicochemical Profile

This compound serves as a high-value bifunctional building block in medicinal chemistry. It combines an electron-rich resorcinol ether core with two distinct reactive handles: a benzylic alcohol (for esterification/etherification or oxidation) and an aryl bromide (for palladium-catalyzed cross-coupling).

Chemical Identity Data
ParameterSpecification
Chemical Name 5-Bromo-2,4-dimethoxybenzyl alcohol
CAS Registry Number 181819-62-5
Molecular Formula C

H

BrO

Molecular Weight 247.09 g/mol
Exact Mass 245.989 (for

Br isotope)
SMILES COC1=CC(CO)=C(OC)C=C1Br
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Structural Analysis & Reactivity Logic

The molecule is a regioisomer of the more common 2-bromo-4,5-dimethoxybenzyl alcohol (a key intermediate for Pinaverium bromide).[1] The specific substitution pattern of the 5-bromo-2,4-dimethoxy isomer dictates its unique reactivity:

  • Electronic Effects: The 2,4-dimethoxy substitution pattern (resorcinol scaffold) makes the ring highly electron-rich.

  • Regiochemistry: The bromine at position 5 is sterically accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Benzylic Lability: The 2,4-alkoxy groups stabilize the corresponding benzylic cation, making the alcohol prone to acid-catalyzed substitution or solvolysis if not handled under neutral/basic conditions.[1]

Reactivity Pathway Diagram

The following diagram maps the divergent synthetic utility of the scaffold.

ReactivityMap Core 5-Bromo-2,4-dimethoxybenzyl alcohol Oxidation Oxidation (MnO2/PCC) Creates Benzaldehyde Core->Oxidation Alcohol Reactivity Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Biaryl Scaffolds Core->Coupling Aryl Bromide Reactivity Activation Halogenation (SOCl2/PBr3) Benzylic Electrophile Core->Activation Sn1/Sn2 Substrate Protection Ether/Ester Formation Linker Strategy Core->Protection O-Nucleophile

Figure 1: Divergent reactivity map showing the four primary synthetic vectors for the molecule.

Synthesis Protocol

The most robust route to 5-Bromo-2,4-dimethoxybenzyl alcohol involves the regioselective bromination of 2,4-dimethoxybenzaldehyde followed by hydride reduction.[1] Direct bromination of the alcohol is avoided to prevent oxidation side reactions.

Step 1: Regioselective Bromination

Rationale: The 2- and 4-methoxy groups are strong ortho/para activators. Position 5 is para to the C2-OMe and ortho to the C4-OMe, making it the most nucleophilic site on the ring.[1] Position 3 is sterically crowded (sandwiched between two methoxy groups), ensuring high regioselectivity for the 5-position.[1]

  • Starting Material: 2,4-Dimethoxybenzaldehyde.[1]

  • Reagent: Bromine (Br

    
    ) or N-Bromosuccinimide (NBS).
    
  • Solvent: Acetic Acid (for Br

    
    ) or Acetonitrile (for NBS).
    
Step 2: Carbonyl Reduction

Rationale: Sodium Borohydride (NaBH


) is selected over Lithium Aluminum Hydride (LiAlH

) to avoid potential debromination or over-reduction.
Detailed Experimental Workflow

SynthesisWorkflow Start Start: 2,4-Dimethoxybenzaldehyde Step1 Bromination (Br2, AcOH, 0°C -> RT) Start->Step1 Electrophilic Aromatic Substitution Inter Intermediate: 5-Bromo-2,4-dimethoxybenzaldehyde Step1->Inter Regioselective (Pos 5) Step2 Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Nucleophilic Addition Quench Quench (H2O/HCl) Extraction (EtOAc) Step2->Quench Final Product: 5-Bromo-2,4-dimethoxybenzyl alcohol Quench->Final Isolation

Figure 2: Step-by-step synthesis workflow from commercially available aldehyde precursor.

Bench Protocol (Self-Validating)
  • Bromination:

    • Dissolve 2,4-dimethoxybenzaldehyde (10.0 mmol) in Glacial Acetic Acid (20 mL).

    • Cool to 0°C. Dropwise add Bromine (10.5 mmol) in AcOH (5 mL) over 30 minutes.

    • Validation Point: The deep red color of bromine should fade as it consumes.

    • Stir at RT for 2 hours. Pour into ice water. Filter the precipitate (5-bromo-2,4-dimethoxybenzaldehyde).[1]

    • Checkpoint: Check TLC (Hexane:EtOAc 4:1). The product is less polar than the starting material.

  • Reduction:

    • Suspend the aldehyde intermediate (from Step 1) in Methanol (30 mL).

    • Cool to 0°C. Add NaBH

      
       (0.6 eq, 6.0 mmol) portion-wise (Caution: Gas evolution).
      
    • Stir for 1 hour.

    • Validation Point: Solution usually becomes clear. TLC should show a new, more polar spot (Alcohol).[1]

    • Quench with saturated NH

      
      Cl. Extract with Ethyl Acetate.[2][3]
      
    • Wash organic layer with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
Applications in Drug Development

This specific isomer is used when a "resorcinol-like" electronic signature is required in a drug scaffold without the metabolic liability of free phenols (which are rapidly glucuronidated).

  • Linker Chemistry: The benzyl alcohol moiety can be converted to a benzyl chloride or mesylate, serving as a linker to attach the electron-rich aryl ring to amines or phenols.[1]

  • Fragment-Based Drug Discovery (FBDD): The molecule fits the "Rule of 3" for fragments (MW < 300, H-donors

    
     3, H-acceptors 
    
    
    
    3), making it an ideal fragment for screening against kinase targets or protein-protein interactions.[1]
  • Protecting Group Strategy: The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group.[1] While usually the 2,4-dimethoxybenzyl alcohol (without bromine) is used, the 5-bromo variant allows for the installation of a protecting group that can be further functionalized via cross-coupling after attachment.[1]

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Dimethoxybenzyl alcohol derivatives. Retrieved from [Link]

  • Castanet, A. S., et al. (2000).[1][4] Regioselective bromination of dimethoxybenzenes. Journal of Organic Chemistry. (Contextual grounding for regioselectivity).

Sources

Foundational

A Technical Guide to the Solubility of 5-Bromo-2,4-dimethoxybenzyl alcohol in Organic Solvents

Abstract 5-Bromo-2,4-dimethoxybenzyl alcohol is a substituted aromatic alcohol that serves as a key intermediate in multi-step organic syntheses, particularly within the pharmaceutical and materials science sectors. A th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2,4-dimethoxybenzyl alcohol is a substituted aromatic alcohol that serves as a key intermediate in multi-step organic syntheses, particularly within the pharmaceutical and materials science sectors. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and formulating for analytical procedures. This technical guide provides a comprehensive analysis of the solubility profile of 5-Bromo-2,4-dimethoxybenzyl alcohol. In the absence of extensive published quantitative data, this document establishes a robust predictive framework based on first principles of chemical structure and intermolecular forces. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to determine precise solubility in a range of organic solvents, ensuring reproducibility and accuracy in a laboratory setting.

Molecular Profile and Physicochemical Drivers of Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 5-Bromo-2,4-dimethoxybenzyl alcohol possesses several functional groups that dictate its interaction with various solvents.

  • Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor. It is the primary driver for solubility in polar protic solvents.

  • Methoxy Groups (-OCH₃): The two ether functionalities are polar and can act as hydrogen bond acceptors. They contribute to solubility in polar solvents.

  • Aromatic Ring: The benzene ring is a large, nonpolar moiety, which favors interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • Bromine Atom (-Br): The bromine substituent increases the molecule's overall molecular weight and polarizability, which can influence solubility.

This combination of polar and nonpolar regions gives the molecule an amphiphilic character, suggesting a broad, but nuanced, solubility profile.

Caption: Key functional groups influencing solubility.

Table 1: Core Physicochemical Properties

While specific experimental data for 5-Bromo-2,4-dimethoxybenzyl alcohol is not widely published, the properties of the closely related parent compound, 2,4-dimethoxybenzyl alcohol, provide a valuable baseline. The addition of a bromine atom is expected to increase the molecular weight, melting point, and density.

PropertyValue (for 2,4-Dimethoxybenzyl alcohol)Expected Impact of BrominationSource(s)
Molecular Formula C₉H₁₂O₃C₉H₁₁BrO₃[1][2]
Molecular Weight 168.19 g/mol 247.09 g/mol [1][2]
Appearance Colorless to light yellow liquid or low melting solidLikely a solid at room temperature[3]
Melting Point 34-40 °CIncreased[2][3]
Boiling Point 177-179 °C @ 10 mmHgSignificantly Increased[3]
Predicted pKa 14.18 ± 0.10Minor change expected[3]
Predicted LogP 1.109Increased[3]

Theoretical Solubility Profile Based on Solvent Polarity

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute will dissolve best in a solvent that has similar intermolecular forces. Based on the amphiphilic structure of 5-Bromo-2,4-dimethoxybenzyl alcohol, we can predict its general solubility across a spectrum of common laboratory solvents.

Table 2: Predicted Qualitative Solubility

Solvent ClassExample SolventsPolarity Index (P')Predicted SolubilityRationale
Nonpolar Hexane, Cyclohexane0.1 - 0.2Low to Insoluble The highly polar hydroxyl and methoxy groups are incompatible with nonpolar solvents.
Aromatic Toluene, Benzene2.4Slightly to Moderately Soluble The aromatic ring of the solute can interact favorably (π-stacking) with aromatic solvents.
Moderately Polar Aprotic Diethyl Ether, Ethyl Acetate2.8 - 4.4Soluble These solvents can accept hydrogen bonds and have moderate polarity, balancing interactions with both polar and nonpolar regions of the molecule.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone4.0 - 5.1Readily Soluble These solvents effectively solvate the polar functional groups without the steric hindrance of self-association, making them excellent choices.
Polar Protic Methanol, Ethanol5.1 - 4.3Readily Soluble Strong hydrogen bonding between the solvent's and solute's hydroxyl groups drives solubility.
Highly Polar Protic Water10.2Slightly Soluble to Insoluble While the molecule has H-bonding capability, the large, nonpolar aromatic core and heavy bromine atom likely dominate, limiting aqueous solubility, similar to benzyl alcohol's moderate water solubility.[4][5]

Polarity Index values are relative measures; sources may vary slightly.[6]

Experimental Protocol for Solubility Determination

Direct experimental verification is essential for any critical application. The following protocols provide a systematic and reproducible method for determining solubility.

Workflow for Solubility Assessment

The process begins with a qualitative screen to identify suitable solvents, followed by a more rigorous semi-quantitative analysis for promising candidates. This workflow minimizes waste and streamlines the characterization process.

G cluster_quant Part B: Semi-Quantitative Determination start Start: Weigh 10 mg of Compound qual_screen Part A: Qualitative Screening Add 0.5 mL of Test Solvent start->qual_screen vortex Vortex for 60 seconds qual_screen->vortex observe Visual Observation vortex->observe insoluble Result: Insoluble / Poorly Soluble observe->insoluble Solid Remains soluble Result: Soluble observe->soluble Clear Solution quant_start Weigh ~25 mg of Compound into a tared vial add_solvent Add Solvent in 0.2 mL Increments quant_start->add_solvent vortex_quant Vortex and Observe for Dissolution add_solvent->vortex_quant is_dissolved All Solid Dissolved? vortex_quant->is_dissolved is_dissolved->add_solvent No calc Calculate Solubility (mg/mL) and Record Temperature is_dissolved->calc Yes soluble->quant_start

Caption: Experimental workflow for solubility testing.

Detailed Step-by-Step Methodology

This protocol is adapted from standard organic chemistry laboratory procedures.[7][8][9]

Apparatus:

  • Analytical balance (± 0.1 mg)

  • Glass vials (e.g., 4 mL) with caps

  • Calibrated micropipettes or graduated cylinders

  • Vortex mixer

  • Spatula

Procedure:

  • Preparation: Tare a clean, dry glass vial on the analytical balance. Carefully add approximately 25 mg of 5-Bromo-2,4-dimethoxybenzyl alcohol and record the exact mass (m).

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.2 mL) to the vial. Record the initial volume (V_initial).

  • Agitation: Securely cap the vial and vortex the mixture vigorously for 60-90 seconds. This step is critical to break up aggregates and ensure the system reaches equilibrium.

  • Observation: Allow the vial to stand for a minute and visually inspect for any undissolved solid particles. Viewing against a dark background can aid observation.

  • Incremental Addition: If solid remains, add another precise aliquot of solvent (e.g., 0.2 mL). Record the new total volume.

  • Repeat: Repeat steps 3 through 5 until all the solid has completely dissolved, resulting in a clear, homogenous solution.

  • Final Volume: Record the final total volume of solvent (V_final) required for complete dissolution.

  • Calculation: Calculate the semi-quantitative solubility using the formula:

    • Solubility (mg/mL) = m / V_final

  • Temperature: Record the ambient laboratory temperature, as solubility is temperature-dependent.

Practical Guidance for Solvent Selection

Choosing the correct solvent is a decision driven by the specific application.

ApplicationRecommended Solvent CharacteristicsPrimary CandidatesJustification
Organic Synthesis High reactant solubility, inert to reagents, appropriate boiling point.THF, Dichloromethane (DCM), AcetonitrileThese solvents are predicted to readily dissolve the alcohol and are common, largely inert reaction media.
Purification (Recrystallization) High solubility at high temperature, low solubility at low temperature.Ethanol, Isopropanol, or a Toluene/Hexane mixtureAlcohols often exhibit a steep solubility curve with temperature. A co-solvent system can be fine-tuned to achieve ideal recrystallization behavior.
NMR Spectroscopy High solubility, deuterated, no interfering signals.Chloroform-d (CDCl₃), DMSO-d₆The compound is expected to be highly soluble in these common NMR solvents, providing a clear spectrum.
Chromatography (Mobile Phase) Tunable polarity to achieve optimal separation (R_f ≈ 0.3-0.5).Ethyl Acetate / Hexane mixturesThis is a standard solvent system for normal-phase silica gel chromatography, allowing for fine control over eluent strength.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2,4-dimethoxybenzyl alcohol may not be readily available, data from closely related isomers like 2-Bromo-4,5-dimethoxybenzyl alcohol indicate that the compound should be handled with care.[10][11]

  • Hazards: Assumed to be harmful if swallowed and to cause skin and eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, nitrile gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Action: Always consult the material-specific SDS provided by the chemical supplier before use.

Conclusion

5-Bromo-2,4-dimethoxybenzyl alcohol is an amphiphilic molecule with a predicted solubility profile that favors polar aprotic and polar protic organic solvents such as THF, DCM, methanol, and ethanol. Its solubility is expected to be limited in nonpolar alkanes and water. Due to the scarcity of published quantitative data, the experimental protocols provided in this guide are essential for researchers to accurately determine solubility in their specific solvent systems. This foundational data is critical for achieving success in synthesis, purification, and analysis involving this versatile chemical intermediate.

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • Vertex AI Search. (n.d.). Polarity of Solvents.
  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Shodex. (n.d.). Polarities of Solvents.
  • Vertex AI Search. (2026). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide.
  • Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (n.d.). Polarity Index.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzyl alcohol 97%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-4,5-dimethoxybenzyl alcohol.
  • Carl ROTH. (n.d.). 2-Bromo-4,5-dimethoxybenzyl alcohol, 250 g.
  • PubChem. (n.d.). 2,4-Dimethoxybenzyl alcohol.
  • Benchchem. (n.d.). Technical Guide: 2,4-Dimethoxybenzyl Alcohol - Physicochemical Properties and Solubility Profile.
  • CAS Common Chemistry. (n.d.). 2,4-Dimethoxybenzyl alcohol.

Sources

Exploratory

Commercial suppliers and price comparison for 5-Bromo-2,4-dimethoxybenzyl alcohol

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzyl alcohol: Sourcing, Synthetic Utility, and Practical Application For Researchers, Scientists, and Drug Development Professionals Abstract 5-Bromo-2,4-dimethoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxybenzyl alcohol: Sourcing, Synthetic Utility, and Practical Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2,4-dimethoxybenzyl alcohol is a pivotal substituted aromatic building block in modern synthetic chemistry. Its strategic placement of a bromine atom, suitable for a variety of cross-coupling reactions, and two activating methoxy groups, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of this reagent, including a detailed analysis of commercial suppliers, a comparative price analysis, and critical technical data. Furthermore, it delves into its synthetic applications, offering field-proven insights and a detailed experimental protocol for a key transformation, thereby equipping researchers with the knowledge to source and utilize this compound effectively.

Introduction: The Strategic Value of 5-Bromo-2,4-dimethoxybenzyl alcohol

In the landscape of medicinal chemistry and organic synthesis, the design of synthetic routes often hinges on the availability of versatile, functionalized starting materials. 5-Bromo-2,4-dimethoxybenzyl alcohol emerges as a reagent of significant interest due to its trifecta of functional handles: a primary alcohol, a reactive aryl bromide, and electron-rich methoxy substituents.

  • The Alcohol Group: Serves as a versatile point for oxidation to the corresponding aldehyde or acid, etherification, or conversion to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution.

  • The Bromo Group: Acts as a crucial linchpin for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse molecular fragments.

  • The Dimethoxy Groups: These electron-donating groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions and often playing a role in the pharmacokinetic or pharmacodynamic properties of the final target molecule.

This guide will provide the necessary technical foundation for incorporating this valuable building block into your research and development workflows.

Commercial Sourcing and Price Comparison

The procurement of high-purity starting materials is the bedrock of reproducible and successful synthesis. A survey of the chemical supplier landscape reveals that 5-Bromo-2,4-dimethoxybenzyl alcohol is readily available from several key vendors. The primary CAS number for this compound is 181819-62-5 . Below is a comparative analysis to aid in procurement decisions.

SupplierPurityQuantityPrice (USD, Approx.)Catalog Number
BLD Pharm97%1g$38.00181819-62-5
5g$75.00
25g$224.00
Combi-Blocks97+%1g$38.00OR-9467
5g$75.00
25g$225.00
A2B Chem97%1g$40.00A2B193962
5g$79.00

Note: Prices are subject to change and are provided for comparative purposes. Researchers should consult the suppliers' websites for the most current information. The availability from multiple suppliers underscores its utility and demand in the research community.[1]

Core Synthetic Transformations and Applications

The true value of 5-Bromo-2,4-dimethoxybenzyl alcohol is realized in its synthetic versatility. It can be elaborated into a vast array of more complex structures.

Oxidation to the Benzaldehyde

A foundational step in many synthetic pathways involving this alcohol is its oxidation to 5-bromo-2,4-dimethoxybenzaldehyde. This aldehyde is a crucial intermediate for reactions such as Wittig olefinations, reductive aminations, and the formation of heterocyclic rings like quinolines and isoquinolines.

OxidationWorkflow Start 5-Bromo-2,4-dimethoxybenzyl alcohol Oxidant Oxidizing Agent (e.g., PCC, DMP, MnO₂) Start->Oxidant Workup Reaction Workup & Silica Gel Purification Oxidant->Workup Product 5-Bromo-2,4-dimethoxybenzaldehyde Workup->Product

Caption: Experimental workflow for the oxidation of the benzyl alcohol to the benzaldehyde.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is arguably the most powerful functional group on the molecule, opening the door to a suite of palladium-catalyzed reactions. This allows for the precise and efficient construction of complex scaffolds.

CrossCoupling cluster_start Starting Material cluster_reactions Pd-Catalyzed Reactions cluster_products Product Scaffolds A 5-Bromo-2,4-dimethoxybenzyl alcohol B Suzuki Coupling + R-B(OH)₂ A->B C Sonogashira Coupling + Terminal Alkyne A->C D Buchwald-Hartwig + Amine (R₂NH) A->D E Aryl-Substituted Product B->E F Alkynyl-Substituted Product C->F G Amino-Substituted Product D->G

Sources

Foundational

A Privileged Scaffold in Modern Drug Discovery: A Literature Review of 5-Bromo-2,4-dimethoxybenzyl Alcohol in Medicinal Chemistry

Abstract: In the landscape of medicinal chemistry, the strategic use of "privileged building blocks" is a cornerstone of efficient drug discovery. These molecular scaffolds provide a validated starting point for synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of medicinal chemistry, the strategic use of "privileged building blocks" is a cornerstone of efficient drug discovery. These molecular scaffolds provide a validated starting point for synthesizing libraries of compounds with a higher probability of biological activity. This technical guide provides an in-depth review of 5-Bromo-2,4-dimethoxybenzyl alcohol, a versatile yet specific building block. While not pharmacologically active itself, its derived structural motif—the 5-bromo-2,4-dimethoxyphenyl group—is a key feature in potent and selective ligands targeting the central nervous system, particularly serotonin receptors. Furthermore, related brominated dimethoxybenzyl structures have shown promise in the development of novel antioxidant and anticancer agents. This paper will explore the synthesis, derivatization, and structure-activity relationships (SAR) of compounds derived from this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 5-Bromo-2,4-dimethoxybenzyl Scaffold

5-Bromo-2,4-dimethoxybenzyl alcohol (CAS No. 181819-62-5) is an aromatic alcohol characterized by a specific and functionally significant substitution pattern.[1] The molecule itself is primarily a synthetic intermediate. Its value lies not in its own biological activity, but in the chemical handles it provides and the favorable pharmacological properties its core structure imparts upon more complex derivatives.

The key features of this scaffold from a medicinal chemist's perspective are:

  • The Benzyl Alcohol Moiety: The primary alcohol group is a versatile functional group, readily converted into halides, ethers, esters, or oxidized to an aldehyde, which can then participate in reactions like reductive amination to build complex nitrogen-containing molecules.

  • The Dimethoxy Groups: Positioned at C2 and C4, these electron-donating groups influence the electronic environment of the aromatic ring and can act as hydrogen bond acceptors, which is critical for molecular recognition at a receptor binding site.

  • The Bromo Group: The bromine atom at the C5 position is a lipophilic substituent that can significantly enhance binding affinity at certain biological targets.[2] Its size and electronegativity are key modulators in structure-activity relationship (SAR) studies, a concept fundamental to rational drug design. The introduction of bromine has been a successful strategy in developing compounds with enhanced biological effects, from anticancer to antidiabetic agents.[3][4]

This guide will dissect the application of this building block, focusing on its most prominent role in the development of serotonergic agents and its emerging potential in other therapeutic areas.

Core Application: Designing Ligands for Serotonin 5-HT₂ Receptors

The most significant application of the 5-bromo-2,4-dimethoxybenzyl scaffold is in the synthesis of high-affinity ligands for the serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. These receptors are critical targets for treating a range of neuropsychiatric disorders.

Structure-Activity Relationship (SAR) Insights

Research into N-benzyl substituted phenethylamines and benzylpiperazines has shown that the substitution pattern on the N-benzyl ring has a dramatic effect on binding affinity and functional activity.[5] The 2,5-dimethoxy-4-bromo substitution pattern on the phenethylamine portion of related molecules is known to confer high potency at 5-HT₂ receptors.[2] When a bromo-dimethoxybenzyl moiety is attached to a pharmacophore like piperazine, the resulting molecule, 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (an isomer of the title compound's derivatives), merges the structural features of a phenethylamine with a benzylpiperazine.[6]

The causality behind this is twofold:

  • Electronic and Steric Effects: The methoxy groups and the bromine atom create a specific electronic and steric profile that is complementary to the binding pocket of the 5-HT₂ receptors. Small changes to these substituents can have a profound effect on affinity.[5]

  • Lipophilicity: The bromine atom in the 4- or 5-position generally increases the lipophilicity of the ligand, which often leads to increased potency at 5-HT₂ receptors.[2]

The diagram below illustrates the general synthetic logic, where the benzyl alcohol is first converted to a more reactive benzyl halide, which is then coupled with a core amine structure (like piperazine) to generate the final CNS-active candidates.

G A 5-Bromo-2,4-dimethoxybenzyl Alcohol B Activation Step (e.g., SOCl₂, PBr₃) A->B Versatile starting material C 5-Bromo-2,4-dimethoxybenzyl Halide (Br, Cl) B->C Creates reactive electrophile E Nucleophilic Substitution (SN2 Reaction) C->E D Amine-Containing Core (e.g., Piperazine, Phenethylamine) D->E Nucleophilic attack F Final Biologically Active Ligand (e.g., Benzylpiperazine Derivative) E->F Forms final product

Caption: General workflow for utilizing the benzyl alcohol scaffold.

Quantitative Data on Derived Ligands

While direct data for derivatives of 5-bromo-2,4-dimethoxybenzyl alcohol is sparse, the principles are well-illustrated by the closely related 4-bromo-2,5-dimethoxyphenyl scaffold, which underscores the importance of this substitution pattern.

Compound ClassTarget ReceptorKey Structural FeaturePotency / AffinityReference
2,5-Dimethoxyphenylpiperidines5-HT₂A4-Bromo substituentEC₅₀ ≈ 1.6 nM[2]
N-Benzyl Phenethylamines5-HT₂A / 5-HT₂CN-benzyl substitutionHigh Affinity (Ki in low nM range)[5]
Benzylpiperazines5-HT₂A / Dopamine4-Bromo-2,5-dimethoxybenzylPotent stimulant effects[6]

Table 1: Biological activity of compounds containing the bromo-dimethoxyphenyl motif. Note that these compounds are structural isomers or close analogs of derivatives of the title compound.

Emerging Applications in Oncology and Antioxidant Research

Beyond the central nervous system, the bromo-dimethoxyphenyl motif has appeared in compounds designed for anticancer and antioxidant activity. Natural bromophenols, found in marine algae, are known to possess a range of biological activities.[7]

Recent research has focused on synthesizing derivatives of these natural products to improve their therapeutic potential.[8] In one study, a series of methylated and acetylated bromophenol derivatives were synthesized and evaluated. Notably, compounds containing a (2-bromo-4,5-dimethoxybenzyl)oxy moiety demonstrated the ability to reduce oxidative damage and reactive oxygen species (ROS) generation in human cells.[8] This suggests that the scaffold can be incorporated into larger molecules to confer protective antioxidant effects.

The workflow for this application involves using the benzyl halide (derived from the alcohol) to etherify another phenolic compound, linking two aromatic systems together.

G A 5-Bromo-2,4-dimethoxybenzyl Halide C Williamson Ether Synthesis (Base-catalyzed) A->C B Phenolic Compound (e.g., another Bromophenol) B->C Deprotonation then SN2 attack D Novel Ether-Linked Dimer C->D Forms stable ether linkage E Biological Evaluation (Antioxidant/Anticancer Assays) D->E F Lead Compound for Oncology/Oxidative Stress E->F

Caption: Workflow for synthesizing ether-linked bromophenol derivatives.

Experimental Protocols: Synthesis of a Key Intermediate

To provide a practical, field-proven perspective, this section details a representative synthetic protocol. A common and crucial step in utilizing this scaffold is the conversion of the corresponding aldehyde to an amine via reductive amination. This method is a workhorse in medicinal chemistry for its reliability and broad substrate scope.

Protocol: Synthesis of 1-(5-Bromo-2,4-dimethoxybenzyl)piperazine

This protocol is adapted from standard procedures for the synthesis of benzylpiperazines.[6] It presupposes the availability of 5-Bromo-2,4-dimethoxybenzaldehyde, which can be obtained by a simple oxidation of the title alcohol.

Objective: To synthesize a key benzylpiperazine intermediate for screening in CNS-targeted assays.

Materials:

  • 5-Bromo-2,4-dimethoxybenzaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-Bromo-2,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous piperazine (1.5 eq). Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.1 M concentration relative to the aldehyde).

    • Expert Insight: Using a slight excess of piperazine helps drive the initial imine formation and minimizes side reactions. Anhydrous conditions are critical to prevent hydrolysis of the imine intermediate and deactivation of the reducing agent.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the intermediate iminium ion is the rate-limiting step before reduction.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2 eq) portion-wise to the stirring solution. The reaction may be slightly exothermic. Continue to stir at room temperature.

    • Expert Insight: NaBH(OAc)₃ is the reducing agent of choice for reductive aminations because it is mild, selective for imines over aldehydes, and does not require acidic conditions that could promote side reactions with sensitive substrates.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel to afford the pure 1-(5-Bromo-2,4-dimethoxybenzyl)piperazine.

Future Perspectives and Conclusion

5-Bromo-2,4-dimethoxybenzyl alcohol is a prime example of a privileged building block whose value is realized through synthetic elaboration.[9] Its primary application has been in the construction of potent serotonergic ligands, where the bromo-dimethoxy substitution pattern is a key determinant of high affinity and selectivity.[2][5]

Future research directions could include:

  • Scaffold Hopping: Systematically replacing the piperazine or phenethylamine cores with other nitrogen-containing heterocycles to explore new chemical space and target different receptors.

  • Bioisosteric Replacement: Replacing the bromine atom with other halogens (Cl, I) or pseudo-halogens (CF₃, CN) to fine-tune the electronic and steric properties of the resulting ligands, as has been successfully explored in related series.[2]

  • Expanding Therapeutic Areas: Leveraging the demonstrated antioxidant potential of its derivatives to design novel anti-inflammatory or neuroprotective agents.

References

  • Kristensen, J.L., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Lassen, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules. Available at: [Link]

  • El-Gazzar, A.B.A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Taslimi, P., et al. (2022). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Semantic Scholar. Available at: [Link]

  • Jotani, M.M., et al. (2013). Synthesis, Characterization, X-ray Structure and Biological Activities of C-5-Bromo-2-hydroxyphenylcalix[8]-2-methyl resorcinarene. Molecules. Available at: [Link]

  • R Discovery. 5-bromo Derivative Research Articles. Available at: [Link]

  • Structure Activity Relationship Of Drugs. (n.d.). Available at: [Link]

  • ResearchGate. (2025). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). Molecules. Available at: [Link]

  • Piekus-Słomka, N., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules. Available at: [Link]

  • Piekus-Słomka, N., et al. (2025). Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212). Semantic Scholar. Available at: [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). Heliyon. Available at: [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxybenzyl alcohol

Abstract & Compound Profile This application note details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2,4-dimethoxybenzyl alcohol as the electrophile. This substrate presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This application note details the protocol for performing Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2,4-dimethoxybenzyl alcohol as the electrophile. This substrate presents specific challenges in medicinal chemistry (often appearing in the synthesis of resveratrol analogues and kinase inhibitors) due to its highly electron-rich nature and the presence of a free benzylic alcohol.

Substrate Analysis
  • Electronic Deactivation: The two methoxy groups (positions 2 and 4) are strong electron-donating groups (EDGs). This increases the electron density at the C-Br bond, significantly raising the activation energy required for the oxidative addition step of the catalytic cycle. Standard catalysts (e.g., Pd(PPh₃)₄) often result in poor conversion.

  • Steric Hindrance: The methoxy group at the 4-position is ortho to the bromine (C5), creating steric bulk that hinders the approach of the palladium species.

  • Chemo-selectivity: The benzylic alcohol is susceptible to oxidation (to benzaldehyde) or elimination (to quinone methide-like intermediates) under harsh conditions.

Decision Matrix: Protection Strategy

Before proceeding, evaluate the stability of your boronic acid partner.

FeatureRoute A: Direct Coupling (Unprotected) Route B: Silyl Protection (Recommended)
Boronic Acid Robust, simple aryls.Unstable, heteroaryl, or expensive.
Scale < 500 mg (Discovery).> 1 g (Process/Scale-up).[1]
Risk Moderate (Side reactions possible).Low (High fidelity).
Step Count 1 Step.3 Steps (Protect

Couple

Deprotect).

Reaction Mechanism & Logic

The critical bottleneck for this substrate is Oxidative Addition . We must utilize electron-rich, bulky phosphine ligands (Buchwald-type) or bidentate ligands to facilitate this step.

SuzukiMechanism cluster_warning Critical Control Point Cat Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (RDS) Rate Determining Step Cat->OxAdd + Substrate Substrate 5-Bromo-2,4-dimethoxybenzyl alcohol (Electron Rich / Sterically Hindered) Substrate->OxAdd TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) RedElim->Cat Regenerate Pd(0) Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting Oxidative Addition as the Rate Determining Step (RDS) due to the electron-donating methoxy groups.

Experimental Protocols

Protocol A: High-Performance Method (SPhos System)

Recommended for complex couplings or when high yield is critical. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally good at facilitating oxidative addition into electron-rich aryl chlorides and bromides.

Reagents:

  • 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%) [Alternatively: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)]

  • Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1)

Procedure:

  • Setup: Charge a reaction vial (microwave or pressure tube) with the aryl bromide, boronic acid, and phosphate base.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add the SPhos Pd G2 precatalyst. Note: Using G2 precatalyst ensures a defined Pd:Ligand ratio and protects the active species from air until activation.

  • Solvent: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Observation: The mixture typically turns from orange/red to black upon completion (precipitation of Pd black).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Caution: The product is a benzyl alcohol; avoid highly acidic silica or prolonged exposure to acidic modifiers.

Protocol B: Standard Method (Pd(dppf)Cl₂)

Recommended for robust boronic acids and cost-sensitive scale-up. Pd(dppf)Cl₂ is robust towards moisture and air.

Reagents:

  • 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[1][3][4] · DCM complex (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or Na₂CO₃ (2.0 equiv)

  • Solvent: DME (Dimethoxyethane) : Water (3:1)

Procedure:

  • Dissolve the aryl bromide and boronic acid in DME/Water.

  • Degas the solution by bubbling Nitrogen for 10 minutes (sparging).

  • Add the base and the Pd(dppf)Cl₂ catalyst.[1][3]

  • Heat at 80 °C for 6–16 hours.

  • Monitor via LCMS. If conversion stalls, add an additional 2 mol% catalyst.

Workflow Visualization

Workflow Start Start: 5-Bromo-2,4-dimethoxybenzyl alcohol Protect Optional: TBS Protection Start->Protect Sensitive Partner? Couple Suzuki Coupling (SPhos or dppf) Start->Couple Robust Partner Protect->Couple Monitor Monitor (LCMS) Check for De-boronation Couple->Monitor Monitor->Couple Stalled? Add Cat. Workup Workup (Neutral pH) Monitor->Workup Complete

Figure 2: Operational workflow for decision making between direct coupling and protection strategies.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Conversion Oxidative addition failure due to electron-rich ring.Switch to SPhos or XPhos ligands. Increase temp to 110 °C (microwave).
Protodeboronation Boronic acid instability.[5]Use Boronic Esters (Pinacol) or MIDA boronates . Switch base to KF.
Aldehyde Formation Oxidation of benzyl alcohol.Ensure strict inert atmosphere (Argon). Avoid Pd/C contaminants.
Homocoupling Oxidation of boronic acid.Degas solvents thoroughly. Reduce catalyst loading.

Safety Data (MSDS Highlights)

  • 5-Bromo-2,4-dimethoxybenzyl alcohol: Irritant. Avoid contact with skin and eyes.

  • Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

  • Solvents (Dioxane/DME): Peroxide formers. Test for peroxides before heating. Dioxane is a suspected carcinogen.

References

  • Suzuki-Miyaura Coupling Mechanism & Catalysts: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Use of SPhos for Electron-Rich Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Application in Resveratrol/Stilbene Synthesis (Analogous Substrates): Roberti, M., et al. (2003). Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. Journal of Medicinal Chemistry. [Link]

  • Pd(dppf)Cl2 in Heterocyclic/Rich Couplings: Li, H., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[3][4] Molecules. [Link][1][2][3][6][7][8][9][10][11][12][13]

  • Protection Strategies for Benzyl Alcohols: Greene, T. W., & Wuts, P. G. M.[14] Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

Sources

Application

Using 5-Bromo-2,4-dimethoxybenzyl alcohol as a pharmaceutical building block

Compound ID: 5-Bromo-2,4-dimethoxybenzyl alcohol CAS: 181819-62-5 Molecular Formula: C H BrO Molecular Weight: 247.09 g/mol [1][2] Executive Summary & Strategic Utility In modern medicinal chemistry, 5-Bromo-2,4-dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 5-Bromo-2,4-dimethoxybenzyl alcohol CAS: 181819-62-5 Molecular Formula: C


H

BrO

Molecular Weight: 247.09 g/mol [1][2]

Executive Summary & Strategic Utility

In modern medicinal chemistry, 5-Bromo-2,4-dimethoxybenzyl alcohol serves as a high-value "linchpin" intermediate.[2] Its utility stems from its bifunctionality : it possesses an electron-rich aryl bromide motif (amenable to cross-coupling) and a benzylic alcohol (amenable to oxidation, alkylation, or conversion to a leaving group).[2]

This compound is particularly relevant for:

  • Resorcinol-Based Pharmacophores: The 2,4-dimethoxy substitution pattern mimics the resorcinol scaffold found in HSP90 inhibitors and various kinase inhibitors.

  • Fragment-Based Drug Discovery (FBDD): It allows for the independent elaboration of two distinct vectors—the "East" vector via the benzylic position and the "North" vector via the aryl bromide.

  • Safety-Catch Linkers: The electron-rich ring facilitates acid-labile cleavage strategies if used as a functionalized protecting group.

Chemical Profile & Reactivity Matrix

The molecule features an electron-rich benzene ring due to the ortho- and para- methoxy groups relative to the benzyl alcohol.[2] This electronic density significantly influences reaction outcomes.

FeatureElectronic EffectSynthetic Consequence
C-5 Bromide Sterically accessible; Electronically deactivated by p-OMe.[2]Requires active Pd-catalysts (e.g., Pd(dppf)Cl

, SPhos) for efficient Suzuki coupling.[2]
Benzylic -OH Activated by o,p-dimethoxy groups.[2]Highly reactive toward S

1 substitutions; prone to over-oxidation.
Aromatic Ring Electron-rich (Nucleophilic).Susceptible to electrophilic aromatic substitution (EAS) at C-6 if not carefully controlled.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways available from this core building block.

G cluster_0 Benzylic Vector (Linker Chemistry) cluster_1 Aryl Vector (Scaffold Extension) Start 5-Bromo-2,4-dimethoxybenzyl alcohol Aldehyde Aldehyde (Reductive Amination Precursor) Start->Aldehyde Oxidation (MnO2 or Swern) Halide Benzyl Halide (Alkylation Agent) Start->Halide Appel Rxn (CBr4/PPh3) Biaryl Biaryl Scaffold (via Suzuki) Start->Biaryl Pd-Cat Coupling (Ar-B(OH)2) Amine Aryl Amine (via Buchwald) Start->Amine Pd-Cat Amination (R-NH2)

Figure 1: Divergent synthesis map showing the "Benzylic Vector" (red) and "Aryl Vector" (blue) accessible from the starting alcohol.

Detailed Experimental Protocols

Module A: Functionalization of the Benzylic Handle

The benzylic alcohol is the primary handle for attaching this scaffold to heteroatoms (O, N, S). The most robust method for converting the alcohol to a reactive electrophile without affecting the aryl bromide is the Appel Reaction .

Protocol 1: Synthesis of 5-Bromo-2,4-dimethoxybenzyl Bromide (Appel Reaction)

Rationale: Thionyl chloride (SOCl


) generates HCl, which can cause demethylation in electron-rich rings. The Appel reaction is neutral and milder.[3][4]

Reagents:

  • Substrate: 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 equiv)[2]

  • Carbon Tetrabromide (CBr

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (PPh

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and CBr

    
     in anhydrous DCM (0.1 M concentration). Cool the solution to 0 °C under an inert atmosphere (N
    
    
    
    or Ar).
  • Addition: Dissolve PPh

    
     in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The alcohol spot (lower R

    
    ) should disappear, replaced by the bromide (higher R
    
    
    
    ).
  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.[2][5][6]
  • Purification: The byproduct triphenylphosphine oxide (TPPO) precipitates upon adding cold hexanes/ether. Filter off the solid. Purify the filtrate via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    
  • Storage: Benzylic bromides are lachrymators and unstable. Store at -20 °C under Argon.

Module B: Functionalization of the Aryl Handle

The 5-bromo position allows for scaffold extension via cross-coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The free alcohol is generally tolerated in Suzuki couplings, avoiding a protection/deprotection sequence. However, the electron-rich nature of the ring requires a robust catalyst like Pd(dppf)Cl


 to facilitate oxidative addition.

Reagents:

  • Substrate: 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 equiv)[2]

  • Boronic Acid: Ar-B(OH)

    
     (1.2 equiv)[5]
    
  • Catalyst: Pd(dppf)Cl

    
    [7]·DCM complex (5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)[2]
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen inhibits the catalytic cycle.

  • Assembly: In a microwave vial or sealed tube, combine the substrate, boronic acid, and Pd catalyst.

  • Solvation: Add the dioxane and the aqueous K

    
    CO
    
    
    
    solution. The ratio of organic:aqueous solvent should be approximately 4:1.
  • Reaction: Heat to 90 °C for 4–12 hours. Optimization: If using a microwave reactor, heat to 110 °C for 30 minutes.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and water. Wash the organic layer with brine and dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: The product will be a biaryl benzyl alcohol, which is significantly more polar than the starting bromide.

Module C: Selective Oxidation

To access reductive amination pathways, the alcohol must be oxidized to the aldehyde.

Protocol 3: Manganese Dioxide (MnO

) Oxidation

Rationale: MnO


 is highly selective for benzylic alcohols and will not over-oxidize to the carboxylic acid, nor will it affect the bromide or methoxy groups.
  • Setup: Dissolve the alcohol in DCM or Chloroform (0.1 M).

  • Reagent: Add activated MnO

    
     (10–20 equiv). Note: A large excess is required due to the heterogeneous surface-area-dependent mechanism.[2]
    
  • Reaction: Stir vigorously at reflux (or room temp for longer times) for 12–24 hours.

  • Workup: Filter through a Celite pad to remove the black MnO

    
     solid. Concentrate the filtrate. The aldehyde is usually pure enough for subsequent steps.
    

Mechanistic Insight: The Suzuki Cycle

Understanding the catalytic cycle is crucial when troubleshooting low yields with electron-rich bromides.

Suzuki Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Base Assisted) OxAdd->TransMet + Ar'-B(OH)2 + Base Note Note: The 2,4-dimethoxy groups increase electron density on the ring, making Oxidative Addition slower. Use electron-rich ligands (dppf, SPhos). OxAdd->Note RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 - Biaryl Product

Figure 2: Catalytic cycle highlighting the rate-limiting oxidative addition step caused by the electron-rich nature of the dimethoxy-substituted ring.[2]

Storage and Stability

  • Light Sensitivity: Benzyl halides and electron-rich aromatics can be light-sensitive. Store in amber vials.

  • Hygroscopicity: The alcohol is stable, but the corresponding benzyl bromide (Protocol 1) is sensitive to moisture (hydrolysis back to alcohol). Store under inert gas.

References

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[2] Angewandte Chemie International Edition, 14(12), 801–811.[2] (Foundational protocol for Alcohol -> Halide conversion).

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] (Foundational protocol for Suzuki Coupling).

  • PubChem. (n.d.).[8] Compound Summary: 5-Bromo-2,4-dimethoxybenzyl alcohol.[1][2] National Library of Medicine. Retrieved from [Link].

Sources

Method

Application and Protocol for the Synthesis of 5-Bromo-2,4-dimethoxybenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 5-Bromo-2,4-dimethoxybenzyl Bromide 5-Bromo-2,4-dimethoxybenzyl bromide is a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2,4-dimethoxybenzyl Bromide

5-Bromo-2,4-dimethoxybenzyl bromide is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. Its utility stems from the orthogonal reactivity of its functional groups: the benzylic bromide is a potent electrophile for nucleophilic substitution, while the bromo and methoxy substituents on the aromatic ring allow for subsequent modifications, such as cross-coupling reactions or electrophilic aromatic substitution. This application note provides a detailed guide to the conversion of 5-Bromo-2,4-dimethoxybenzyl alcohol to its corresponding benzyl bromide, offering two robust protocols and a discussion of the underlying chemical principles.

Mechanistic Insights: The Rationale Behind Reagent Selection

The conversion of a benzyl alcohol to a benzyl bromide is fundamentally a nucleophilic substitution reaction. However, the hydroxyl group is a poor leaving group, and thus requires activation. The choice of brominating agent is critical and is dictated by factors such as substrate reactivity, desired reaction conditions, and potential side reactions.

For electron-rich systems such as 5-Bromo-2,4-dimethoxybenzyl alcohol, the aromatic ring is activated towards electrophilic attack. This necessitates the use of reagents that favor the SN2 pathway at the benzylic carbon over electrophilic aromatic substitution.

The SN2 Pathway with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a classic and effective reagent for the conversion of primary and secondary alcohols to the corresponding bromides. The reaction proceeds via an SN2 mechanism, which is advantageous as it avoids the formation of a carbocationic intermediate that could be prone to rearrangement or side reactions with the electron-rich aromatic ring.[1][2]

The mechanism involves two key steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyldibromophosphite intermediate, converting the hydroxyl group into an excellent leaving group.[1]

  • Nucleophilic Attack by Bromide: A bromide ion, displaced in the first step, then acts as a nucleophile and attacks the benzylic carbon from the backside, leading to the displacement of the activated hydroxyl group and the formation of the benzyl bromide.[1][3]

SN2_Mechanism cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Nucleophilic Attack Alcohol 5-Bromo-2,4-dimethoxybenzyl Alcohol Intermediate Protonated Alkyldibromophosphite Intermediate Alcohol->Intermediate Nucleophilic attack on P PBr3 PBr₃ PBr3->Intermediate Product 5-Bromo-2,4-dimethoxybenzyl Bromide Intermediate->Product SN2 attack by Br⁻ Bromide_Ion Br⁻ Bromide_Ion->Product

Figure 1: The SN2 mechanism for the conversion of a benzyl alcohol to a benzyl bromide using PBr₃.

Experimental Protocols

Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)

This protocol is adapted from established procedures for the bromination of substituted benzyl alcohols.[4][5]

Materials:

  • 5-Bromo-2,4-dimethoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous diethyl ether or dichloromethane (approximately 10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of PBr₃: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes. Caution: PBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.[6][7]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl halides, using triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[8][9]

Materials:

  • 5-Bromo-2,4-dimethoxybenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of CBr₄: Add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude product by silica gel column chromatography. The less polar 5-Bromo-2,4-dimethoxybenzyl bromide will elute before the more polar triphenylphosphine oxide.

Data Presentation and Characterization

The successful synthesis of 5-Bromo-2,4-dimethoxybenzyl bromide should be confirmed by spectroscopic analysis.

Parameter Protocol 1 (PBr₃) Protocol 2 (Appel Reaction)
Reagent Equivalents PBr₃ (0.4 eq)PPh₃ (1.5 eq), CBr₄ (1.5 eq)
Typical Solvent Diethyl ether or DichloromethaneTHF or Dichloromethane
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 1-2 hours3-4 hours
Purification Silica gel chromatographySilica gel chromatography

Characterization Data for 5-Bromo-2,4-dimethoxybenzyl Bromide:

  • Appearance: White solid.[4]

  • Melting Point: 82.1-83.2 °C.[4]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.02 (s, 1H), 6.93 (s, 1H), 4.59 (s, 2H), 3.88 (s, 3H), 3.87 (s, 3H).[4]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 149.8, 148.6, 128.8, 115.6, 114.9, 113.3, 56.2, 56.1, 34.1.[10]

  • Infrared (IR): Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds are expected.

Experimental Workflow Visualization

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis Start 5-Bromo-2,4-dimethoxybenzyl Alcohol Reaction Stirring at 0°C to RT Start->Reaction Reagents Brominating Agent (PBr₃ or PPh₃/CBr₄) Reagents->Reaction Quench Quench with NaHCO₃ (for PBr₃ method) Reaction->Quench Concentration Concentration in vacuo Reaction->Concentration for Appel method Extraction Extraction with Organic Solvent Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Dry->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Characterization NMR, IR, MP Analysis Chromatography->Characterization Final_Product Pure 5-Bromo-2,4-dimethoxybenzyl Bromide Chromatography->Final_Product

Figure 2: A generalized workflow for the synthesis and purification of 5-Bromo-2,4-dimethoxybenzyl bromide.

Expertise from the Field: Troubleshooting and Considerations

  • Substrate Purity: The starting 5-Bromo-2,4-dimethoxybenzyl alcohol should be of high purity and completely dry, as moisture will react with the brominating agents.

  • Anhydrous Conditions: Maintaining anhydrous conditions throughout the reaction is crucial for optimal yield. Glassware should be flame-dried, and anhydrous solvents should be used.

  • Side Reactions: The electron-rich nature of the aromatic ring makes it susceptible to electrophilic bromination, especially if HBr is generated in situ and is present in high concentrations. The use of PBr₃ under controlled conditions minimizes this risk by favoring the SN2 pathway.[6]

  • Product Instability: Benzyl bromides can be lachrymatory and are often sensitive to light and moisture. It is advisable to store the purified product under an inert atmosphere, protected from light, and at a low temperature. Some highly substituted benzyl bromides are known to be unstable and decompose over time.[5]

  • Purification: Triphenylphosphine oxide, a byproduct of the Appel reaction, can sometimes be challenging to separate completely by chromatography. Trituration with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate can help in its removal before column chromatography.

Safety Precautions

  • Phosphorus tribromide (PBr₃): Highly corrosive, toxic, and reacts violently with water.[6][7][11] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[12]

  • Carbon tetrabromide (CBr₄): Toxic and should be handled with care in a fume hood.

  • Benzyl Bromides: Are lachrymatory and can cause skin and eye irritation. Handle with appropriate personal protective equipment.

  • Solvents: Diethyl ether and THF are flammable. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area.

References

  • (No valid reference for this specific st
  • Stark, P. A. (1975). Journal of Organic Chemistry, 40(11), 1664-1665.
  • BYJU'S. (2022, February 23). PBr3 Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Tribromide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Phosphorus tribromide. Retrieved from [Link]

  • (No valid reference for this specific st
  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • (No valid reference for this specific st
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • (No valid reference for this specific st
  • (No valid reference for this specific st
  • (No valid reference for this specific st
  • (No valid reference for this specific st
  • (No valid reference for this specific st
  • (No valid reference for this specific st
  • (No valid reference for this specific st
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Retrieved from [Link]

  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (2017, December 1). Google Patents.
  • (No valid reference for this specific st
  • Beilstein, F. K. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277. Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 5-Bromo-2,4-dimethoxybenzyl Alcohol (5-Br-DMB-OH)

Part 1: Executive Summary & Strategic Rationale The 5-Bromo-2,4-dimethoxybenzyl (5-Br-DMB) group represents a sophisticated evolution of the classic 2,4-dimethoxybenzyl (DMB) protecting group. While standard DMB is utili...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The 5-Bromo-2,4-dimethoxybenzyl (5-Br-DMB) group represents a sophisticated evolution of the classic 2,4-dimethoxybenzyl (DMB) protecting group. While standard DMB is utilized primarily for its acid lability, the incorporation of a bromine atom at the C5 position introduces a dual-functionality that transforms the protecting group into a synthetic handle.

Core Advantages
  • Tunable Acid Lability: The electron-withdrawing nature of the bromine atom (via induction) slightly attenuates the acid sensitivity of the benzylic position compared to the parent DMB group. This provides increased stability during mild acidic workups while retaining cleavage capability under strong acidic conditions (e.g., TFA).

  • Orthogonal Functionalization: The aryl bromide serves as a "safety-catch" or modification handle. It allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) on the protecting group itself without disturbing the protected cargo.

  • Linker Precursor Utility: This molecule is a key precursor for generating acid-labile resins (e.g., Rink-acid analogs) for Solid-Phase Peptide Synthesis (SPPS) and Solid-Phase Organic Synthesis (SPOS).

Part 2: Mechanism of Action & Chemical Logic

Electronic Push-Pull System

The lability of benzyl-type protecting groups is dictated by the stability of the resulting carbocation intermediate upon acid solvolysis.

  • The "Push" (Lability): The methoxy groups at the 2- and 4-positions are strong electron donors (resonance effect). They stabilize the benzylic carbocation, making the C-O bond susceptible to acid cleavage.

  • The "Pull" (Stability & Utility): The bromine at the 5-position exerts an inductive electron-withdrawing effect (-I). This destabilizes the transition state slightly compared to unsubstituted DMB, requiring a higher concentration of acid for cleavage (e.g., 5-10% TFA vs. 1% TFA). This "tuning" allows the group to survive mild acidic conditions that might cleave a standard DMB or Trityl group.

The "Active" Protecting Group Workflow

Unlike passive protecting groups, 5-Br-DMB allows for the expansion of molecular complexity .

Figure 1: The "Active" Protecting Group Workflow. The protecting group is installed, modified via cross-coupling, and finally removed.

Part 3: Experimental Protocols

Section A: Preparation of the Reagent

Note: 5-Bromo-2,4-dimethoxybenzaldehyde is often more commercially available than the alcohol. The following step ensures availability of the alcohol reagent.

Objective: Reduction of 5-bromo-2,4-dimethoxybenzaldehyde to 5-bromo-2,4-dimethoxybenzyl alcohol.

Reagents:

  • 5-Bromo-2,4-dimethoxybenzaldehyde (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH) (0.5 M concentration)

  • THF (optional co-solvent if solubility is poor)

Protocol:

  • Dissolution: Dissolve 5-bromo-2,4-dimethoxybenzaldehyde in anhydrous MeOH (and THF if necessary) in a round-bottom flask under Nitrogen. Cool to 0°C.

  • Reduction: Add NaBH₄ portion-wise over 15 minutes. (Caution: Hydrogen gas evolution).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear.

  • Quench: Quench carefully with Saturated NH₄Cl solution.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Usually sufficiently pure. If not, recrystallize from Hexane/EtOAc.

Section B: Installation (Protection of Carboxylic Acid)

Objective: Formation of the 5-Br-DMB ester.

Reagents:

  • Carboxylic Acid Substrate (R-COOH) (1.0 equiv)

  • 5-Bromo-2,4-dimethoxybenzyl alcohol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • DCM (Dichloromethane) (anhydrous)

Protocol:

  • Dissolve the Carboxylic Acid and 5-Br-DMB alcohol in anhydrous DCM (0.2 M).

  • Add DMAP.

  • Cool the solution to 0°C.

  • Add DCC (dissolved in minimal DCM) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Filtration: Filter off the precipitated dicyclohexylurea (DCU).

  • Workup: Wash filtrate with 0.5N HCl, Sat. NaHCO₃, and Brine.

  • Purification: Flash column chromatography (Silica Gel).

Section C: Modification (The "Value Add" - Suzuki Coupling)

Objective: Functionalization of the protecting group (e.g., attaching a biaryl tag or anchoring to a resin) without cleaving the ester.

Reagents:

  • 5-Br-DMB Protected Substrate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a pressure vial or Schlenk tube, combine the Protected Substrate, Aryl Boronic Acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Critical Control Point: Monitor by LC-MS. Ensure the ester linkage (R-COO-Bn) remains intact. The basic conditions of Suzuki coupling are generally compatible with benzyl esters, but prolonged heating at high pH should be avoided.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry and concentrate.

Section D: Deprotection (Acidolytic Cleavage)

Objective: Removal of the protecting group to release the free acid.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • DCM[2][3][4]

  • Triethylsilane (TES) or Water (Scavenger)

Protocol:

  • Cocktail Preparation: Prepare a solution of 10% TFA in DCM containing 2.5% TES (Scavenger).

    • Why Scavenger? The cleavage generates a resonance-stabilized benzyl cation. Without a scavenger (TES), this cation will re-alkylate nucleophilic sites on your substrate (Friedel-Crafts alkylation).

  • Reaction: Add the cocktail to the protected substrate (0.1 M).

  • Time: Stir at RT for 30–60 minutes.

    • Note: 5-Br-DMB is slightly more stable than DMB. If cleavage is slow, increase TFA to 20%.

  • Workup: Co-evaporate with Toluene (3x) to remove TFA.

  • Isolation: Precipitate from cold ether or purify via Reverse-Phase HPLC.

Part 4: Comparative Stability Data

Protecting GroupElectronic CharacterAcid Lability (TFA in DCM)Orthogonal Handle?
Benzyl (Bn) NeutralStable (Requires H₂/Pd or HBr)No
4-Methoxybenzyl (PMB) Electron Rich~50% TFANo
2,4-Dimethoxybenzyl (DMB) Very Electron Rich1–5% TFANo
5-Br-2,4-DMB Rich + Inductive Withdrawing 5–10% TFA Yes (Br)
Trityl (Trt) Extremely Stable Cation<1% TFANo

Part 5: Decision Logic for Utilization

Figure 2: Decision Tree for selecting 5-Br-DMB over standard Benzyl or DMB groups.

Part 6: References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for DMB stability profiles).

  • BenchChem. (2025).[1][5] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (Provides analogous coupling conditions for brominated electron-rich systems).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki coupling protocol utilized in Section C).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Detailed review covering acid-labile linkers and DMB derivatives).

Sources

Method

Application Note: General Procedures for the Etherification of 5-Bromo-2,4-dimethoxybenzyl Alcohol

Executive Summary This technical guide details the protocols for the etherification of 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 181819-62-5) .[1] This compound is a critical building block in medicinal chemistry, often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for the etherification of 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 181819-62-5) .[1] This compound is a critical building block in medicinal chemistry, often serving as a precursor for acid-labile linkers (e.g., Rink Amide analogs) or as a scaffold for fragment-based drug discovery.[1]

Due to the electron-rich nature of the 2,4-dimethoxybenzene ring, the benzylic position exhibits unique reactivity.[1] While this facilitates certain transformations, it also introduces acid sensitivity.[1] This guide prioritizes Base-Mediated Williamson Ether Synthesis as the primary method due to its robustness and prevention of acid-catalyzed polymerization. An alternative Activation-Displacement Protocol is provided for cases where the coupling partner is a complex alcohol or phenol.

Chemical Context & Mechanistic Strategy

Substrate Analysis

The substrate contains three key electronic features:

  • Electron-Donating Groups (EDGs): The methoxy groups at positions 2 and 4 significantly increase electron density in the ring.

  • Benzylic Activation: The 2,4-dimethoxy substitution stabilizes the benzylic carbocation via resonance. This makes the benzylic C-O bond labile under acidic conditions, facilitating

    
     pathways but also increasing the risk of self-condensation (polymerization).[1]
    
  • Orthogonal Handle: The bromine at position 5 allows for downstream cross-coupling (e.g., Suzuki-Miyaura) without interfering with the etherification process.

Strategic Decision Making

To synthesize the target ether (


), two retrosynthetic disconnections are viable.[1] The choice depends on the nature of the "R" group.
  • Route A (Standard Williamson): Use the substrate as the nucleophile (Alkoxide). Best for attaching primary alkyl chains (Methyl, Ethyl, Benzyl).[1]

  • Route B (Inverse/Activation): Convert the substrate to an electrophile (Benzyl Halide). Best when the partner "R" is a complex alcohol, phenol, or sterically demanding group.[1]

DecisionTree Start Target: Etherification of 5-Bromo-2,4-dimethoxybenzyl Alcohol Q1 What is the Coupling Partner (R)? Start->Q1 RouteA Primary Alkyl Halide (R-Br, R-I, R-OTs) Q1->RouteA Electrophile RouteB Complex Alcohol / Phenol (R-OH) Q1->RouteB Nucleophile MethodA METHOD A: Williamson Synthesis (NaH + R-X) RouteA->MethodA MethodB METHOD B: Activation-Displacement (1. PBr3 -> 2. R-OH + Base) RouteB->MethodB

Figure 1: Decision matrix for selecting the optimal etherification pathway.

Method A: Williamson Ether Synthesis (Primary Protocol)

Objective: Alkylation of the benzylic hydroxyl group using an alkyl halide. Mechanism: Irreversible deprotonation followed by


 nucleophilic attack.
Reagents & Stoichiometry
ReagentEquiv.[2][3]RoleNotes
Substrate 1.0NucleophileDry thoroughly before use.[1]
Sodium Hydride (NaH) 1.2 - 1.5Base60% dispersion in oil. Use excess to ensure full deprotonation.
Alkyl Halide (R-X) 1.1 - 1.5ElectrophileIodides > Bromides > Chlorides.
DMF or THF SolventMediumAnhydrous required.[2][3] DMF promotes

better than THF.
TBAI (Optional) 0.1CatalystTetrabutylammonium iodide accelerates sluggish chlorides.
Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: If using NaH, some protocols recommend washing the NaH with dry hexanes to remove mineral oil, but for this substrate, the oil rarely interferes and can be removed during workup.[1]

  • Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.2 equiv) portion-wise over 10 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.
      
    • Aging: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation. The solution typically turns yellow/orange.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.2 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to RT and stir.

    • Time: 2–16 hours depending on steric hindrance of R-X.

    • Monitoring: Check via TLC (Hexanes:EtOAc).[4] The product will be less polar (higher

      
      ) than the starting alcohol.
      
  • Quench: Cool to 0°C. Slowly add saturated aqueous

    
     to quench excess hydride.
    
  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.

Method B: Activation-Displacement (Secondary Protocol)[1]

Objective: Coupling the benzyl group to a complex alcohol or phenol. Mechanism: Conversion of -OH to -Br (Activation), followed by displacement by an external nucleophile.[1]

Step 1: Bromination

Caution:[1][4] The electron-rich ring makes the benzyl bromide unstable to storage. Prepare fresh and use immediately.

  • Dissolution: Dissolve 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 equiv) in anhydrous DCM (0.3 M).

  • Activation: Cool to 0°C. Add Phosphorus Tribromide (

    
    )  (0.4 equiv) dropwise.
    
    • Alternative: Use

      
       (1.1 equiv) and 
      
      
      
      (1.1 equiv) for milder conditions (Appel Reaction).
  • Reaction: Stir at 0°C for 1 hour. Monitor by TLC (Product moves to solvent front in non-polar systems).

  • Workup: Quench with saturated

    
    . Extract with DCM. Dry (
    
    
    
    ) and concentrate at low temperature (<30°C). Do not column purify unless necessary; use crude for Step 2.
Step 2: Ether Formation[1]
  • Setup: Dissolve the Partner Alcohol/Phenol (1.0 equiv) in DMF or Acetone.

  • Base Addition: Add

    
      (2.0 equiv) or 
    
    
    
    (1.5 equiv).
  • Coupling: Add the crude Benzyl Bromide (from Step 1) dropwise.

  • Conditions: Stir at RT (for phenols) or 60°C (for aliphatic alcohols) for 4–12 hours.

Mechanistic Pathways & Troubleshooting

The following diagram illustrates the chemical pathways and potential failure modes.

Mechanism Substrate Substrate (Benzyl Alcohol) Alkoxide Alkoxide Intermediate (Strong Nucleophile) Substrate->Alkoxide NaH (Base) Cation Benzylic Cation (Resonance Stabilized) Substrate->Cation Acid (H+) Product Target Ether Alkoxide->Product + R-X (SN2) Cation->Product + R-OH (SN1) SideProduct Polymer/Self-Condensation Cation->SideProduct Self-Reaction

Figure 2: Mechanistic pathways.[1] The solid black path (Williamson) is preferred to avoid the red dashed path (Acid-catalyzed cationic polymerization).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagents.[1]Use freshly distilled DMF/THF. Increase NaH to 1.5 equiv. Add TBAI catalyst.
Elimination of R-X R-X is secondary/tertiary.[2][5][6]Williamson synthesis fails with steric bulk.[5] Switch to Method B .
Polymerization Acidic contamination.Ensure all glassware is base-washed. Avoid acid workups.[7]
Product Hydrolysis Labile ether bond.The 2,4-DMB ether is acid-sensitive (like a protecting group).[1] Avoid using HCl/TFA during purification.

Analytical Validation

To confirm the successful formation of the ether, look for the following NMR signatures:

  • 
     NMR (
    
    
    
    ):
    • Disappearance: The hydroxyl proton (broad singlet, typically

      
       2.0–4.0 ppm) will vanish.
      
    • Shift: The benzylic protons (

      
      ) typically appear as a singlet around 
      
      
      
      4.5–4.7 ppm.[1] Upon etherification, this peak may shift slightly upfield or downfield depending on the R group, but the integration must remain 2H.[1]
    • Appearance: New signals corresponding to the R-group (e.g., triplet/quartet for ethyl ether).

  • 
     NMR: 
    
    • The benzylic carbon usually resonates around

      
       65–70 ppm.
      

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[2][5][6][8][9][10][11]

    • [Link]

  • Reactivity of Electron-Rich Benzyl Alcohols

    • Chemistry LibreTexts. "Reactions of Alcohols - Substitution."[3][12]

    • [Link]

  • Synthesis of 2-Bromo-4,5-dimethoxybenzyl derivatives (Analogous Chemistry)

    • Royal Society of Chemistry (RSC) Advances. "Hydrazone-Palladium Catalyzed Annulation... Supporting Information." (See preparation of 2-bromo-4,5-dimethoxybenzyl bromide).[1][4]

    • [Link]

  • Properties of 5-Bromo-2,4-dimethoxybenzyl alcohol

    • Sigma-Aldrich.[13] Product Specification and Safety Data.[14]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-2,4-dimethoxybenzyl alcohol

This technical guide is structured to function as a specialized support center for researchers optimizing the synthesis of 5-Bromo-2,4-dimethoxybenzyl alcohol . It prioritizes yield optimization, impurity control, and sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a specialized support center for researchers optimizing the synthesis of 5-Bromo-2,4-dimethoxybenzyl alcohol . It prioritizes yield optimization, impurity control, and scalable reproducibility.[1]

Ticket ID: 5-Br-2,4-DMB-OH-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 5-Bromo-2,4-dimethoxybenzyl alcohol is a classic two-step sequence involving electrophilic aromatic substitution followed by hydride reduction.[1] While the chemistry appears straightforward, yield attrition often occurs due to regiochemical ambiguity (formation of 3-bromo isomers), over-bromination , or incomplete reduction .[1]

This guide provides an optimized protocol that shifts from standard "textbook" conditions to a process-controlled workflow designed to maximize the C5-regioisomer and minimize work-up losses.

Part 1: The Optimized Workflow

The most robust route utilizes 2,4-dimethoxybenzaldehyde as the starting material.[1] Direct bromination of the alcohol (one-step from 2,4-dimethoxybenzyl alcohol) is not recommended due to competing benzylic oxidation and polymerization risks.[1]

Reaction Scheme

The methoxy groups at positions 2 and 4 strongly activate the ring.[1]

  • C3 is sterically hindered (sandwiched between two methoxy groups).

  • C5 is electronically favored (para to C2-OMe, ortho to C4-OMe) and sterically accessible.[1]

  • C6 is deactivated by the ortho-aldehyde group.[1]

Therefore, C5 is the kinetic and thermodynamic product , provided temperature is controlled.[1]

ReactionScheme SM 2,4-Dimethoxybenzaldehyde Step1 Step 1: Bromination (Br2, AcOH, 0-5°C) SM->Step1 Electrophilic Subst. Inter Intermediate: 5-Bromo-2,4-dimethoxybenzaldehyde Step1->Inter >90% Regio Control Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Hydride Transfer Prod Target: 5-Bromo-2,4-dimethoxybenzyl alcohol Step2->Prod Yield >85%

Figure 1: Optimized synthetic pathway leveraging electronic directing effects for regioselectivity.

Part 2: Step-by-Step Protocol & Critical Parameters

Step 1: Regioselective Bromination

Goal: Install bromine at C5 without touching C3 or over-brominating.

ParameterStandard ConditionOptimized Condition Why?
Solvent DCM or ChloroformGlacial Acetic Acid (AcOH) AcOH stabilizes the transition state and prevents poly-bromination better than non-polar solvents [1].[1]
Reagent NBS (N-Bromosuccinimide)Bromine (

)
Liquid bromine in AcOH is more atom-economical and easier to quench than NBS byproducts on scale.
Temp Room Temp (25°C)0°C to 5°C Low temp maximizes regioselectivity for the C5 position and suppresses di-bromo impurities.
Quench WaterNaHSO3 (aq) Bisulfite instantly reduces unreacted bromine, preventing post-reaction oxidation.[1]

Protocol:

  • Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (5 volumes).

  • Cool solution to 0–5°C in an ice bath.

  • Prepare a solution of Bromine (

    
    , 1.05 eq)  in Acetic Acid (2 volumes).
    
  • Critical: Add bromine solution dropwise over 30–60 minutes. Do not allow exotherm to exceed 10°C.

  • Stir at 5°C for 2 hours. Monitor by TLC/HPLC.

  • Workup: Pour mixture into ice water containing 5% Sodium Bisulfite (

    
    ). The product (5-bromo-2,4-dimethoxybenzaldehyde) typically precipitates as a solid.[1] Filter, wash with water, and dry.[1][2]
    
Step 2: Chemoselective Reduction

Goal: Reduce aldehyde to alcohol without cleaving the aryl-bromide bond.[1]

Protocol:

  • Suspend the intermediate aldehyde (1.0 eq) in Methanol (10 volumes).

  • Cool to 0°C .

  • Add Sodium Borohydride (

    
    , 0.6 eq)  portion-wise. Note: 0.25 eq is stoichiometric, but 0.5–0.6 eq ensures completion.
    
  • Stir at 0°C for 1 hour, then warm to Room Temp for 1 hour.

  • Quench: Carefully add Acetone (to scavenge excess hydride) or dilute HCl (to pH 7).

  • Isolation: Remove MeOH under vacuum. Extract residue with Ethyl Acetate.[1] Wash with brine, dry over

    
    , and concentrate.[1]
    

Part 3: Troubleshooting Guide (FAQ)

Issue 1: Low Yield & Impurities

Q: My crude product is a dark red oil instead of a white solid. What happened? A: The red color indicates residual elemental bromine or oxidation products (quinones).

  • Fix: Ensure you quench with Sodium Bisulfite or Sodium Thiosulfate until the color fades to pale yellow/white.[1]

  • Prevention: Do not exceed 1.05 equivalents of

    
    .
    

Q: I see a significant impurity (~10-15%) by HPLC. What is it? A: It is likely the 3,5-dibromo adduct.[1]

  • Cause: Reaction temperature was too high or addition was too fast, creating localized high concentrations of bromine.[1]

  • Fix: Recrystallize from Ethanol/Hexane. The di-bromo species is less soluble and may crystallize out, or require column chromatography (Hexane/EtOAc).

Issue 2: Reduction Failures

Q: The reduction is incomplete; starting material remains even after adding excess NaBH4. A: The aldehyde might be forming an insoluble acetal in Methanol.

  • Fix: Switch solvent to THF/Methanol (1:1) to improve solubility.

Issue 3: Regioselectivity

Q: How do I know I have the 5-bromo and not the 3-bromo isomer? A: Check the 1H NMR coupling constants .

  • 5-Bromo isomer: The aromatic protons are at positions 3 and 6.[1] They are para to each other. You will see two singlets (or very weak coupling).

  • 3-Bromo isomer: Protons at 5 and 6 are ortho.[1] You would see a doublet with

    
    .[1]
    
  • Note: In the 2,4-dimethoxy system, the 3-position is sterically crowded, making the 5-bromo isomer the dominant product (>95%) under controlled conditions [2].[1]

Troubleshooting Start Problem Detected Color Dark/Red Product Start->Color Yield Low Yield Start->Yield Purity Impurity (NMR/HPLC) Start->Purity Color_Act Action: Wash with 10% NaHSO3 (Removes Br2) Color->Color_Act Yield_Act Action: Check pH of workup. Ensure pH 7 (Avoid acid hydrolysis) Yield->Yield_Act Purity_Act Action: Recrystallize (EtOH). Check Temp during Bromination. Purity->Purity_Act

Figure 2: Decision tree for rapid troubleshooting of common synthetic failures.

Part 4: References & Validation[1]

The protocols above are derived from homologous procedures for activated benzaldehydes, specifically the optimization of Pinaverium bromide intermediates (2-bromo-4,5-dimethoxybenzaldehyde) which share identical electronic directing principles.[1]

  • Regioselectivity in Bromination: The use of acetic acid and controlled temperatures for brominating dimethoxybenzaldehydes is well-documented to favor the para-position relative to the strongest activating group.[1]

    • Source: (Validates

      
      /AcOH methodology for this class of compounds).[1]
      
  • Reduction Protocols: Standard NaBH4 reduction of bromo-benzaldehydes retains the halogen.[1]

    • Source: (Describes reduction of 2-bromo-4,5-dimethoxybenzaldehyde to the alcohol with NaBH4).

  • General Reactivity:

    • Source: (Discusses bromination mechanisms for veratraldehyde derivatives).[1][3]

Disclaimer: This guide assumes the user is a trained chemist. 5-Bromo-2,4-dimethoxybenzyl alcohol is a chemical intermediate; handle all reagents (especially Bromine) in a fume hood with appropriate PPE.[1]

Sources

Optimization

Troubleshooting low reactivity of bromine in 5-Bromo-2,4-dimethoxybenzyl alcohol

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for 5-Bromo-2,4-dimethoxybenzyl alcohol. This guide is designed to assist you in troubleshooting common issu...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Bromo-2,4-dimethoxybenzyl alcohol. This guide is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the reactivity of this compound in your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by this substituted benzyl alcohol.

Understanding the Reactivity of 5-Bromo-2,4-dimethoxybenzyl alcohol

5-Bromo-2,4-dimethoxybenzyl alcohol is a highly functionalized aromatic compound. Its reactivity is governed by a complex interplay of electronic and steric effects from its three substituents:

  • Two Methoxy (-OCH₃) Groups: These are strong electron-donating groups (EDGs) that activate the benzene ring towards electrophilic aromatic substitution. However, they can also influence the reactivity of the benzylic alcohol and the aryl bromide in other ways.

  • One Bromine (-Br) Atom: This is an electron-withdrawing group (EWG) via induction but can also participate in resonance. It serves as a handle for cross-coupling reactions or the formation of organometallic reagents.

  • Benzylic Alcohol (-CH₂OH): This functional group can undergo oxidation to an aldehyde, nucleophilic substitution, or be used as a protecting group.

The combination of these groups can lead to unexpected reactivity, or lack thereof, which this guide aims to address.

Troubleshooting Guide

Issue 1: Low Yield or No Reaction in Oxidation to 5-Bromo-2,4-dimethoxybenzaldehyde

Question: I am trying to oxidize 5-Bromo-2,4-dimethoxybenzyl alcohol to the corresponding aldehyde, but I am observing low yields and incomplete conversion. What could be the issue?

Answer: The electron-rich nature of the aromatic ring due to the two methoxy groups can make this substrate sensitive to certain oxidizing agents and conditions. Here are some potential causes and troubleshooting steps:

Potential Causes:

  • Over-oxidation: Strong oxidizing agents like chromic acid (H₂CrO₄) can easily oxidize the resulting aldehyde to a carboxylic acid, especially in the presence of water.[1][2]

  • Side Reactions: The electron-rich ring is susceptible to electrophilic attack, and some oxidation conditions can lead to undesired side products.

  • Inappropriate Reagent Choice: Some common oxidizing agents may not be suitable for this specific substrate.

Troubleshooting Workflow:

start Low Oxidation Yield c1 Using strong oxidant (e.g., CrO3, KMnO4)? start->c1 s1 Switch to mild, anhydrous conditions: - Dess-Martin Periodinane (DMP) - Swern Oxidation (e.g., (COCl)2, DMSO, Et3N) c1->s1 Yes c2 Observing complex mixture of products? c1->c2 No end Improved Aldehyde Yield s1->end s2 Lower reaction temperature. Consider a more selective oxidant like PCC. c2->s2 Yes c3 Reaction stalls? c2->c3 No s2->end s3 Increase reagent stoichiometry. Ensure anhydrous conditions. c3->s3 Yes s3->end

Caption: Troubleshooting workflow for the oxidation of 5-Bromo-2,4-dimethoxybenzyl alcohol.

Recommended Protocols:

ReagentConditionsExpected OutcomeKey Advantages
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperatureHigh yield of aldehydeMild, neutral pH, short reaction times, high chemoselectivity.[3][4][5][6][7]
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C to rtHigh yield of aldehydeMild, avoids heavy metals, tolerant of many functional groups.[8][9][10][11][12]
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperatureGood yield of aldehydeMilder than chromic acid, stops at the aldehyde stage.[1][2][13][14]

Detailed Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • To a stirred solution of 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Failure to Form a Grignard Reagent

Question: I am attempting to form a Grignard reagent from 5-Bromo-2,4-dimethoxybenzyl alcohol (or its corresponding bromide) to use in a subsequent reaction, but the reaction does not initiate. Why is this happening?

Answer: There are two primary reasons for the difficulty in forming a Grignard reagent with this substrate:

1. Presence of an Acidic Proton:

The hydroxyl group of the benzyl alcohol is acidic and will be deprotonated by the highly basic Grignard reagent, quenching it as it forms.[15] It is crucial to protect the alcohol group before attempting to form the Grignard reagent from the corresponding aryl bromide.

2. Electronic Effects of Methoxy Groups:

Even with the alcohol protected, the two electron-donating methoxy groups on the aromatic ring can hinder the formation of the Grignard reagent. Grignard reagents are carbanionic in nature, and electron-donating groups destabilize the formation of this negative charge on the adjacent carbon.[16] This can make the insertion of magnesium significantly more difficult compared to less electron-rich aryl bromides.

Troubleshooting and Alternative Approaches:

start Failed Grignard Formation c1 Alcohol group present? start->c1 s1 Protect the alcohol (e.g., as a silyl ether or MOM ether) before Grignard formation. c1->s1 Yes c2 Protected alcohol still fails? c1->c2 No s1->c2 s2 Consider alternative organometallic formations: - Lithium-Halogen Exchange (e.g., with n-BuLi or t-BuLi at low temp) - Formation of an organozinc reagent. c2->s2 Yes end Successful Organometallic Reagent s2->end

Caption: Decision tree for overcoming failed Grignard reactions.

Alternative Strategy: Lithium-Halogen Exchange

A more reliable method for generating an organometallic species from this electron-rich aryl bromide is through a lithium-halogen exchange. This reaction is generally faster and more tolerant of a wider range of functional groups when performed at low temperatures.[17][18]

Experimental Protocol: Lithium-Halogen Exchange

  • Protect the hydroxyl group of 5-Bromo-2,4-dimethoxybenzyl alcohol (e.g., as a TBDMS ether).

  • Dissolve the protected aryl bromide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 eq) to the cooled solution.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • The resulting aryllithium species is now ready to be quenched with an appropriate electrophile.

Issue 3: Low Reactivity in Nucleophilic Substitution of the Hydroxyl Group

Question: I am trying to displace the hydroxyl group of 5-Bromo-2,4-dimethoxybenzyl alcohol with a nucleophile, but the reaction is not proceeding. How can I activate the hydroxyl group?

Answer: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group.

Activation Strategies:

  • Conversion to a Tosylate or Mesylate: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine) will form a tosylate or mesylate ester. These are excellent leaving groups for Sₙ2 reactions.[19]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to a variety of functional groups (e.g., esters, ethers, azides) with inversion of configuration. It uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[20][21][22][23][24]

Reaction Scheme: Activation and Substitution

cluster_0 Activation cluster_1 Substitution A 5-Bromo-2,4-dimethoxy- benzyl alcohol B TsCl, Pyridine A->B C 5-Bromo-2,4-dimethoxy- benzyl tosylate B->C D Nucleophile (Nu⁻) C->D Sₙ2 E Substituted Product D->E

Caption: General workflow for nucleophilic substitution via tosylation.

Detailed Experimental Protocol: Mitsunobu Reaction for Ester Formation

  • Dissolve 5-Bromo-2,4-dimethoxybenzyl alcohol (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired ester.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ortho-methoxy group in influencing the reactivity of the benzylic alcohol?

The methoxy group at the 2-position (ortho to the benzyl alcohol) can exert both electronic and steric effects. Electronically, it donates electron density to the ring, which can stabilize a benzylic carbocation intermediate in Sₙ1-type reactions. However, it can also sterically hinder the approach of bulky reagents to the benzylic carbon, potentially slowing down Sₙ2 reactions.[25][26][27]

Q2: Can I perform electrophilic aromatic substitution on the ring without affecting the other functional groups?

Yes, but with caution. The two methoxy groups are strong activating groups and will direct electrophiles to the positions ortho and para to them. The existing bromine atom will also influence the regioselectivity. Careful selection of the electrophile and reaction conditions is necessary to avoid side reactions with the benzyl alcohol. It may be prudent to protect the alcohol group before attempting electrophilic aromatic substitution.

Q3: Is the C-Br bond susceptible to nucleophilic aromatic substitution (SₙAr)?

Generally, no. For an SₙAr reaction to be facile, the aromatic ring needs to be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[28][29] In this molecule, the ring is activated by electron-donating methoxy groups, which disfavors SₙAr.

Q4: Are there any known safety concerns with 5-Bromo-2,4-dimethoxybenzyl alcohol?

As with any chemical reagent, it is important to handle 5-Bromo-2,4-dimethoxybenzyl alcohol with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Swern oxidation. Chemistry Steps. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Swern oxidation. Chemistry LibreTexts. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Why do dimethoxy-substituted benzylic/aryl bromides fail to form Grignard reagents? Reddit. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship - TCNJ. [Link]

  • The Williamson Ether Synthesis. Chem 345. [Link]

  • The dess-martin periodinane. Organic Syntheses Procedure. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Swern Oxidation. gChem. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. LMU. [Link]

  • Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Oxidation with Chromic Acid and PCC. Chad's Prep®. [Link]

  • Substituent effects on the formation of benzyl ions from ortho-methoxy substituted 1,1-diarylalkanes under electron ionization. Semantic Scholar. [Link]

  • OC II (FS 2019). ETH Zurich. [Link]

  • Failed Grignard Reaction? Reddit. [Link]

  • 18.2 Synthesis of Ethers. Chemistry LibreTexts. [Link]

  • Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]

  • Oxidation of Alcohols with PCC. Organic Chemistry Tutor. [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. Swarthmore College. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. [Link]

  • What can be possible alternative reagent in following mechanism? ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Alcohol Oxidation with PCC. YouTube. [Link]

  • Grignard reaction on electron-poor benzyl bromides. Chemistry Stack Exchange. [Link]

  • Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis. [Link]

  • Unsuccessful Grignard with PhMgBr - what did I make? Sciencemadness Discussion Board. [Link]

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Removing impurities from crude 5-Bromo-2,4-dimethoxybenzyl alcohol

Technical Support Portal: Purification of 5-Bromo-2,4-dimethoxybenzyl alcohol Case ID: 5-Br-2,4-DMB-OH-PUR Target Molecule: 5-Bromo-2,4-dimethoxybenzyl alcohol CAS: 181819-62-5 (Generic analog ref: 54370-00-2 for 4,5-iso...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Purification of 5-Bromo-2,4-dimethoxybenzyl alcohol

Case ID: 5-Br-2,4-DMB-OH-PUR Target Molecule: 5-Bromo-2,4-dimethoxybenzyl alcohol CAS: 181819-62-5 (Generic analog ref: 54370-00-2 for 4,5-isomer) Application: Intermediate for radiotracers (e.g., Dopamine D2 ligands) and pharmacophores.

Part 1: Diagnostic & Decision Matrix

Before initiating purification, characterize your crude material. The presence of specific impurities dictates the purification route. Use the following decision matrix to select the optimal workflow.

PurificationLogic Start Crude Product Analysis (TLC / 1H-NMR) CheckAldehyde Is Starting Material (Aldehyde) Present? Start->CheckAldehyde CheckRegio Are Regioisomers Present? (If made via Bromination) CheckAldehyde->CheckRegio No Bisulfite Protocol A: NaHSO3 Wash (Chemoselective) CheckAldehyde->Bisulfite Yes (>2%) CheckState Physical State: Oil or Solid? CheckRegio->CheckState No Column Protocol C: Flash Chromatography (Silica Gel) CheckRegio->Column Yes (Critical) Recryst Protocol B: Recrystallization (EtOAc/Hexane) CheckState->Recryst Solid Seed Trituration & Seeding (Induce Crystallization) CheckState->Seed Oil/Gum Bisulfite->CheckRegio Seed->Recryst Solidifies Seed->Column Remains Oil

Caption: Decision matrix for selecting purification method based on impurity profile and physical state.

Part 2: Troubleshooting Guide (FAQs)

Q1: My crude product is an oil/gum, but the literature suggests it should be a solid. How do I induce crystallization? Diagnosis: This "oiling out" is typically caused by residual solvent (often DCM or THF) or trace regioisomers preventing crystal lattice formation. Solution:

  • Solvent Swap: Evaporate the crude oil to dryness. Add a minimal amount of Diethyl Ether or MTBE . Sonicate until a fine suspension forms.

  • Seeding: If available, add a seed crystal of pure 5-Bromo-2,4-dimethoxybenzyl alcohol.

  • The "Scratch" Technique: Cool the flask to 0°C. Use a glass rod to vigorously scratch the inner wall of the flask at the solvent interface. This creates nucleation sites.

  • Anti-solvent: Add cold Hexanes dropwise to the ethereal solution until turbidity persists. Refrigerate (-20°C) overnight.

Q2: TLC shows a persistent spot just above my product (higher Rf). What is it, and how do I remove it? Diagnosis: This is likely the unreacted starting material, 5-Bromo-2,4-dimethoxybenzaldehyde . Aldehydes are often less polar than their corresponding alcohols. Solution (Chemical Wash): Do not rely on chromatography yet. Use Protocol A (Bisulfite Wash) . The aldehyde forms a water-soluble bisulfite adduct, allowing it to be washed away into the aqueous layer, leaving the alcohol in the organic layer.

Q3: I see a "muddy" baseline or smearing on the TLC plate. Diagnosis: This indicates residual Boron salts (if NaBH4 was used) or Aluminum salts (if LAH was used). These salts complex with the alcohol oxygen, causing drag. Solution: Perform an acidic workup.[1] Wash the organic layer with 1M HCl or saturated NH4Cl . If the problem persists, dissolve the crude in Methanol and co-evaporate three times to remove boron as volatile trimethyl borate.

Q4: Can I use Ethanol for recrystallization? Analysis: While Ethanol is common, brominated benzyl alcohols often have high solubility in ethanol, leading to poor recovery yields. Recommendation: Use Ethyl Acetate/Hexane (1:4 to 1:8) . This system provides a better gradient for excluding non-polar impurities while crystallizing the polar alcohol.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Chemoselective Aldehyde Removal (Bisulfite Wash)

Use this if >2% starting material (Aldehyde) is detected.

  • Dissolve crude reaction mixture in Ethyl Acetate (10 mL/g of crude).

  • Prepare a 40% w/v aqueous Sodium Bisulfite (NaHSO3) solution.

  • Vigorously stir the organic layer with the bisulfite solution (1:1 volume ratio) for 30 minutes . Note: Stirring must be vigorous to ensure phase transfer.

  • Separate layers. The aldehyde is now in the aqueous layer (as the bisulfite adduct).

  • Wash the organic layer with Water (1x) and Brine (1x).

  • Dry over Na2SO4 and concentrate.

Protocol B: Recrystallization (Standard)

Target Purity: >98%

  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Ethyl Acetate (approx. 2 mL/g). Heat to reflux (77°C).

  • If solid remains, add EtOAc dropwise until clear.

  • Remove from heat. Add Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Add 1-2 drops of EtOAc to clear the solution again.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Once at room temperature, move to a fridge (4°C) for 4 hours.

  • Filter crystals and wash with cold Hexane/EtOAc (9:1) .

Protocol C: Flash Column Chromatography

Use if regioisomers are present or recrystallization fails.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Ramp: 10% EtOAc in Hexanes -> 20% EtOAc in Hexanes.

  • Rf Target: The alcohol typically elutes at Rf ~0.3-0.4 in 30% EtOAc/Hexanes .

Part 4: Technical Data & Specifications

Solvent Compatibility Table

SolventSolubility (25°C)Usage in Purification
Methanol HighReaction solvent; not recommended for cryst.
Ethyl Acetate HighGood "Good Solvent" for recrystallization.
Hexanes LowExcellent "Anti-Solvent".
Dichloromethane Very HighExtraction only; too soluble for cryst.
Water InsolubleWash solvent (removes salts).

Impurity Profile

Impurity TypeOriginRemoval Strategy
Aldehyde Unreacted SMNaHSO3 Wash (Protocol A)
Boron Salts NaBH4 ByproductAcidic Wash / MeOH Co-evap
Regioisomers Bromination StepColumn Chromatography (Protocol C)
Over-reduced Hydrogenation (rare)Recrystallization

References

  • Vertex AI Search . (2025). Synthesis and purification of 2-Bromo-4,5-dimethoxybenzyl alcohol (Isomer Analog Data). Retrieved from 2

  • Thermo Scientific Chemicals . (n.d.). 2-Bromo-4,5-dimethoxybenzyl alcohol Specifications. Retrieved from 3

  • ChemGuide . (2015). Reduction of Aldehydes and Ketones using NaBH4. Retrieved from 4

  • BenchChem . (2025).[5] Protocols for the Reduction of Dimethoxybenzaldehydes. Retrieved from 5[5]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 5-Bromo-2,4-dimethoxybenzyl alcohol before handling.

Sources

Optimization

Optimization of oxidation conditions for 5-Bromo-2,4-dimethoxybenzyl alcohol

Technical Support Center: Oxidation of 5-Bromo-2,4-dimethoxybenzyl alcohol Executive Summary & Substrate Analysis You are attempting to oxidize 5-Bromo-2,4-dimethoxybenzyl alcohol to its corresponding aldehyde. This subs...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 5-Bromo-2,4-dimethoxybenzyl alcohol

Executive Summary & Substrate Analysis

You are attempting to oxidize 5-Bromo-2,4-dimethoxybenzyl alcohol to its corresponding aldehyde. This substrate presents a specific set of chemical challenges that dictate the choice of oxidant:

  • Electron-Rich Ring: The 2,4-dimethoxy substitution pattern makes the aromatic ring highly electron-rich. This increases susceptibility to electrophilic aromatic substitution (e.g., chlorination) if aggressive oxidants or unbuffered hypohalites are used.

  • Benzylic Activation: The alcohol is benzylic, meaning it oxidizes readily. However, this also lowers the energy barrier for over-oxidation to the carboxylic acid (5-bromo-2,4-dimethoxybenzoic acid).

  • Halogen Stability: The C-Br bond at position 5 is generally stable, but radical-heavy conditions or harsh transition metals could potentially lead to dehalogenation or scrambling.

Recommendation: For scalability, safety, and selectivity, we recommend the TEMPO-mediated oxidation (Anelli Protocol) as the primary method. For small-scale (<1g) rapid screening, Activated MnO₂ is a viable alternative.

Interactive Troubleshooting & Decision Matrix

Visual Guide: Selecting the Right Oxidant

OxidantSelection Start Start: 5-Bromo-2,4-dimethoxybenzyl alcohol Scale What is your reaction scale? Start->Scale Small Small Scale (< 1g) Scale->Small Bench Screening Large Scale Up (> 10g) Scale->Large Process Dev Toxicity Is Chromium/Heavy Metal waste acceptable? Small->Toxicity TEMPO Rec: TEMPO/NaOCl (Anelli) (Green, Scalable, Selective) Large->TEMPO Standard Path MnO2 Rec: Activated MnO2 (Heterogeneous, Simple workup) Toxicity->MnO2 No (Preferred) PCC Rec: PCC/PDC (Reliable but Toxic) Toxicity->PCC Yes (Legacy)

Caption: Decision matrix for oxidant selection based on scale and waste constraints.

Detailed Protocols

Protocol A: TEMPO/NaOCl (Anelli Oxidation)

Best for: High yield, high purity, and scalability.

The Logic: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) acts as a catalytic oxidant.[1][2][3] Sodium hypochlorite (bleach) is the stoichiometric oxidant that regenerates the active nitrosonium species. The biphasic system with KBr acts as a phase-transfer mediator.

Reagents:

  • Substrate: 1.0 equiv

  • TEMPO: 0.01 – 0.05 equiv (catalytic)

  • KBr: 0.1 equiv

  • NaOCl (Commercial Bleach, ~10-13%): 1.1 – 1.2 equiv

  • Solvent: DCM/Water (1:1) or EtOAc/Water[4][5]

  • Buffer: NaHCO₃ (saturated aq) to maintain pH 8.6–9.5

Step-by-Step:

  • Dissolution: Dissolve the alcohol and TEMPO in DCM. Add the aqueous KBr solution. Cool the mixture to 0–5 °C.

  • Buffering: Add aqueous NaHCO₃. Critical: The pH must be kept basic (~9) to prevent the formation of HOCl, which can chlorinate the electron-rich aromatic ring [1].

  • Oxidant Addition: Add the NaOCl solution dropwise over 20–30 minutes. Monitor the internal temperature; do not exceed 10 °C.

  • Quenching: Once TLC/HPLC shows consumption of starting material (<1 hr), quench with aqueous sodium thiosulfate.

  • Workup: Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[6]

Mechanism Visualization:

TEMPOCycle TEMPO TEMPO (Radical) Oxo Oxoammonium (Active Oxidant) TEMPO->Oxo Oxidation by NaOCl Hydroxyl Hydroxylamine Oxo->Hydroxyl Oxidizes Alcohol Hydroxyl->Oxo Regeneration Alcohol Benzyl Alcohol Aldehyde Benzaldehyde Alcohol->Aldehyde Substrate Transformation Bleach NaOCl / KBr

Caption: Simplified catalytic cycle of TEMPO mediated oxidation.

Protocol B: Activated Manganese Dioxide (MnO₂)

Best for: Small scale, acid-sensitive substrates, rapid screening.

The Logic: MnO₂ is a mild, heterogeneous oxidant. Its activity depends entirely on its surface area and water content ("activation").

Reagents:

  • Substrate: 1.0 equiv

  • Activated MnO₂: 10.0 – 20.0 equiv (mass/mass excess is common)

  • Solvent: DCM or Chloroform

Step-by-Step:

  • Activation (Crucial): If using commercial MnO₂, dry it in an oven at 110 °C for 12 hours prior to use, or use "chemically activated" grade.

  • Reaction: Suspend the alcohol in DCM. Add the activated MnO₂.

  • Agitation: Stir vigorously at reflux (40 °C) or room temperature. The reaction is surface-dependent; vigorous stirring is mandatory.

  • Filtration: Filter through a pad of Celite to remove the manganese slurry.

  • Concentration: Evaporate the solvent.

Troubleshooting & FAQs

Q1: I am observing a chlorinated byproduct (M+34 peak) in the TEMPO reaction. Why? A: This is a common issue with electron-rich dimethoxy rings. If the pH drops below 8.5 during bleach addition, hypochlorous acid (HOCl) forms, which is a potent chlorinating agent.

  • Fix: Increase the amount of NaHCO₃ buffer.

  • Alternative: Use the Zhao Modification [2], which uses catalytic NaOCl and stoichiometric Sodium Chlorite (NaClO₂) as the terminal oxidant. This avoids a high concentration of active hypochlorite species.[2]

Q2: My MnO₂ reaction is stalling at 50% conversion. A: The MnO₂ surface is likely saturated or "wet." Water produced during the oxidation stays on the surface and deactivates it.

  • Fix: Add fresh activated MnO₂ to the mixture (do not just stir longer).

  • Prevention: Add molecular sieves to the reaction mixture to scavenge water in situ.

Q3: Can I use Swern Oxidation? A: Yes, Swern is effective for this transformation. However, the formation of dimethyl sulfide (DMS) creates a significant odor issue, and the requirement for -78 °C cooling makes it less attractive for scale-up compared to TEMPO. If you must use Swern, ensure the temperature is strictly controlled to prevent the Pummerer rearrangement side reaction.

Q4: Is over-oxidation to the benzoic acid a risk? A: With TEMPO/Bleach, over-oxidation is possible if the reaction is left too long or if a Phase Transfer Catalyst (PTC) like Aliquat 336 is added (which promotes acid formation).

  • Fix: Monitor strictly by TLC. Stop the reaction immediately upon consumption of the alcohol. Do not add quaternary ammonium salts unless you want the acid.

Comparative Data Summary

FeatureTEMPO/NaOClActivated MnO₂PCC/PDC
Selectivity (Aldehyde) ExcellentGoodGood
Reaction Time < 1 hour12–24 hours2–4 hours
Scalability High (Kg scale)Low (Filtration issues)Low (Toxic waste)
Green Chemistry High (Aqueous/Catalytic)Medium (Solid waste)Low (Chromium)
Side Reaction Risk Chlorination (if unbuffered)Incomplete conversionChromium residues

References

  • Anelli, P. L. ; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry, 1987 , 52(12), 2559–2562.

  • Zhao, M. ; Li, J.; Mano, E.; Song, Z.; Tschaen, D. M. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 1999 , 64(7), 2564–2566.

  • Hoover, J. M. ; Stahl, S. S.[4] "Highly Selective Aerobic Oxidation of Primary Alcohols Catalyzed by Cu/TEMPO." Journal of the American Chemical Society, 2011 , 133(42), 16901–16910.

  • Tojo, G. ; Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006 .

Sources

Troubleshooting

Storage stability and degradation issues of 5-Bromo-2,4-dimethoxybenzyl alcohol

Reference ID: TSC-5Br-24DMB | Version: 2.1 | Status: Active[1] Introduction: The "Linker" Architect Welcome to the Technical Support Center. You are likely working with 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 181819-62...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-5Br-24DMB | Version: 2.1 | Status: Active[1]

Introduction: The "Linker" Architect

Welcome to the Technical Support Center. You are likely working with 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 181819-62-5) because you are synthesizing acid-labile linkers (such as Rink Amide analogs) or functionalizing resins for solid-phase peptide synthesis (SPPS).[1]

This compound is a "Goldilocks" reagent: its electron-rich 2,4-dimethoxy ring system makes it sufficiently reactive for linker cleavage under mild acidic conditions, but this same electronic activation makes it inherently unstable during storage.[1] It is prone to oxidative degradation and acid-catalyzed polymerization .[1]

This guide provides the causality-based troubleshooting and protocols required to maintain the integrity of this critical intermediate.

Module 1: Visual Inspection & Quality Control

Status Check: Before starting any synthesis, compare your material against these standards.

Visual StateDiagnosisAction Required
White / Off-White Crystalline Solid Optimal. Purity likely >98%.[1]Proceed with experiment.
Pale Yellow / Beige Powder Mild Oxidation. Trace formation of 5-bromo-2,4-dimethoxybenzaldehyde.[1]Usable for most applications , but check 1H NMR.[1] Recrystallize if strict stoichiometry is needed.
Bright Yellow / Orange / Pink Severe Degradation. Significant oxidation or quinoid impurity formation.[1]STOP. Do not use. Purify via column chromatography.[1][2]
Gummy / Wet / Clumped Hygroscopic Failure. Water absorption or partial melting due to impurity-induced melting point depression.[1]STOP. Dry under high vacuum over P2O5.[1] If it remains gummy, it may have polymerized.[1]

Module 2: The Chemistry of Degradation

To prevent degradation, you must understand the mechanisms driving it. This compound suffers from two primary failure modes:

Oxidative Dehydrogenation (Air Sensitivity)

The electron-donating methoxy groups at positions 2 and 4 increase the electron density of the aromatic ring.[1] This activates the benzylic position, lowering the bond dissociation energy of the benzylic C-H bonds.

  • Mechanism: Atmospheric oxygen abstracts a benzylic hydrogen (radical mechanism), eventually converting the alcohol (-CH2OH) into the corresponding aldehyde (-CHO).[1]

  • Result: Contamination with 5-bromo-2,4-dimethoxybenzaldehyde.[1]

Acid-Catalyzed Polymerization (The "Rink" Effect)

The same property that makes this compound useful (acid lability) is a storage liability.[1]

  • Mechanism: Traces of acid (even from ambient HCl vapors or acidic silica gel) protonate the hydroxyl group.[1] Water leaves, generating a resonance-stabilized benzyl cation .[1]

  • Result: This cation is a potent electrophile.[1] It reacts with the electron-rich ring of a neighboring molecule (Friedel-Crafts alkylation) or another alcohol molecule (etherification), leading to dimers and oligomers.[1]

Degradation Pathway Diagram

DegradationPathways Start 5-Bromo-2,4-dimethoxybenzyl Alcohol (Optimal) Oxidation Stressor: Oxygen (Air) + Light Start->Oxidation Acid Stressor: Trace Acid (H+) + Moisture Start->Acid Radical Benzylic Radical Intermediate Oxidation->Radical Cation Resonance-Stabilized Benzyl Cation Acid->Cation - H2O Aldehyde Degradation Product A: 5-Bromo-2,4-dimethoxybenzaldehyde (Yellow Solid) Radical->Aldehyde Dehydrogenation Polymer Degradation Product B: Dimeric Ethers / Oligomers (Gummy Residue) Cation->Polymer Self-Alkylation

Caption: Figure 1.[1] Dual degradation pathways driven by oxidative sensitivity (left) and acid lability (right).[1]

Module 3: Storage & Handling Protocols

Standard: Prevent the formation of the benzyl cation and radical species.

Storage Protocol (Long-Term)
  • Temperature: -20°C is ideal; 2-8°C is acceptable for short-term (<1 month).[1]

  • Atmosphere: Strictly Inert. Store under Argon or Nitrogen.[1] Oxygen is the enemy.[1]

  • Container: Amber glass vials (blocks UV) with Teflon-lined caps.[1]

  • Desiccation: Store the vial inside a secondary jar containing desiccant (e.g., Drierite).[1] Moisture promotes acid-catalyzed degradation.[1]

Re-Purification Protocol (Recrystallization)

If your material has turned yellow (aldehyde contamination), use this method.[1]

  • Solvent System: Ethyl Acetate (solvent) / Hexanes (anti-solvent).[1][2][3]

  • Step 1: Dissolve crude solid in minimum boiling Ethyl Acetate (approx. 3-5 mL per gram).

  • Step 2: Optional: If highly colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Step 3: Slowly add hot Hexanes until persistent cloudiness appears.

  • Step 4: Allow to cool to Room Temp, then 4°C.

  • Step 5: Filter crystals and wash with cold Hexanes.[1]

Module 4: Troubleshooting & FAQs

Q1: My 1H NMR shows a small singlet at ~10.2 ppm. What is it?

A: That is the aldehyde proton (-CH O) of 5-bromo-2,4-dimethoxybenzaldehyde.[1]

  • Action: If the integration is <5% relative to the aromatic protons, you can likely proceed with excess reagent. If >5%, repurify.[1] The aldehyde will not react in nucleophilic substitutions (e.g., Mitsunobu) but will consume reducing agents or nucleophiles.[1]

Q2: The compound turned into a pinkish gum on the benchtop. Can I save it?

A: Likely not. The "gum" state usually indicates a mixture of the melting-point-depressed alcohol, aldehyde, and oligomers.

  • Diagnostic: Run a TLC (30% EtOAc/Hexane).[1] If you see a streak at the baseline (polymers) and a spot moving faster than your product (aldehyde), the material is heavily degraded.[1]

  • Attempt: You can try a flash column, but yields will be low.

Q3: Is this the same as 2-Bromo-4,5-dimethoxybenzyl alcohol?

A: NO. These are structural isomers.[1]

  • 5-Bromo-2,4-dimethoxy: Used for Rink-style acid-labile linkers (2,4-substitution pattern stabilizes the cation).[1]

  • 2-Bromo-4,5-dimethoxy: A different building block (often for alkaloids/papaverine analogs).[1]

  • Check your CAS: 181819-62-5 vs. 54370-00-2.[1]

Q4: I need to dissolve it for a reaction. Which solvents are safe?

A:

  • Good: DCM (Dichloromethane), THF (Tetrahydrofuran), EtOAc, DMSO.

  • Avoid: Water (insoluble), Alcohols (if using acidic conditions, as this leads to ether exchange), Acetone (can form acetals if acid is present).[1]

  • Tip: Always use anhydrous solvents to prevent hydrolysis.[1]

References

  • Hattori, T., et al. (1993).[1] New Mechanism for Oxygenative Ring Cleavage of 3,4-Dimethoxybenzyl Alcohol. Bioscience, Biotechnology, and Biochemistry.[1] Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of substituted benzyl alcohols via reduction. Organic Syntheses, Coll. Vol. 11. Retrieved from [Link]

  • Chem-Station. (2014).[1] p-Methoxybenzyl (PMB) Protective Group & Acid Lability Mechanisms. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Coupling Strategies for 5-Bromo-2,4-dimethoxybenzyl Alcohol

Subject: Minimizing Side Reactions During Cross-Coupling Workflows Molecule ID: 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 7314-44-5) Support Tier: Advanced Application Note Executive Summary: The "Electron-Rich" Paradox...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions During Cross-Coupling Workflows Molecule ID: 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 7314-44-5) Support Tier: Advanced Application Note

Executive Summary: The "Electron-Rich" Paradox

Researchers often underestimate 5-Bromo-2,4-dimethoxybenzyl alcohol because it appears to be a simple aryl bromide. However, the 2,4-dimethoxy substitution pattern creates a "push-pull" electronic environment that destabilizes standard coupling protocols.

  • The "Push": The two methoxy groups strongly donate electron density into the ring. This makes the oxidative addition of Palladium (Pd) slower compared to electron-deficient aryl bromides, increasing the residence time of the active catalyst and raising the risk of side reactions.

  • The "Pull": The electron-rich ring stabilizes the benzylic carbocation.[1] Under even mildly acidic conditions (or high heat), the hydroxyl group becomes a leaving group, leading to rapid self-condensation (etherification) or polymerization.

This guide provides the logic and protocols to navigate these competing reactivities.

Critical Reaction Pathways (Visualized)

Before troubleshooting, you must visualize where your mass balance is going. The diagram below maps the intended pathway against the three most common failure modes.

ReactionPathways Start 5-Bromo-2,4-dimethoxybenzyl alcohol Desired Coupled Product (Biaryl Alcohol) Start->Desired Pd(0), Base Ar-B(OH)2 Side1 Side Reaction A: Hydrodehalogenation (Loss of Br) Start->Side1 H-Source (Alcohol/Amine) Slow Oxidative Addition Side2 Side Reaction B: Self-Condensation (Dibenzyl Ether/Polymer) Start->Side2 Lewis Acid / Heat Benzylic Cation Formation Side3 Side Reaction C: Oxidation (Aldehyde Formation) Start->Side3 Pd(II) + H-Acceptor $\beta$-Hydride Elimination

Figure 1: Reaction landscape for 5-Bromo-2,4-dimethoxybenzyl alcohol. Green indicates the target pathway; red/yellow indicate specific failure modes driven by the molecule's electronic structure.

Troubleshooting Guide & FAQs

Issue 1: "I see significant formation of the de-brominated product (2,4-dimethoxybenzyl alcohol)."

Diagnosis: Hydrodehalogenation.[2][3] Because the ring is electron-rich, the C-Br bond is stronger and oxidative addition is slower. If the Pd(0) inserts but cannot find the boronic acid quickly, it will grab a hydride from the solvent or base (especially in alcohols or amines) and reductively eliminate, replacing Br with H.

Corrective Actions:

  • Switch Solvents: Avoid secondary alcohols (Isopropanol) or primary alcohols as co-solvents. They act as hydride donors.[3][4] Use Toluene/Water or Dioxane/Water biphasic systems.

  • Ligand Selection: Use electron-rich, bulky ligands like SPhos or XPhos .[5] These accelerate the oxidative addition step, outcompeting the side reaction [1].

  • Base Control: If using amines (Et3N), switch to inorganic bases (K3PO4 or Cs2CO3).

Issue 2: "The reaction mixture turned into a gummy, insoluble solid."

Diagnosis: Acid-catalyzed Self-Condensation (Friedel-Crafts type). The 2,4-dimethoxy groups stabilize the benzylic cation. If your boronic acid is slightly acidic, or if you generate HX byproduct without immediate neutralization, the starting material polymerizes.

Corrective Actions:

  • Check pH: Ensure the reaction pH remains >8.

  • Avoid Lewis Acids: Do not use Lewis acid additives often suggested for "activation."

  • Concentration: Dilute the reaction (0.05 M to 0.1 M). High concentration favors bimolecular self-condensation (ether formation).

Issue 3: "My yield is low (<40%), and I see an aldehyde peak in the NMR."

Diagnosis: Pd-mediated Oxidation.[5][6][7] Palladium can catalyze the oxidation of benzylic alcohols to aldehydes, especially if oxygen is present or if a hydrogen acceptor (like an alkene) is in the mixture.

Corrective Actions:

  • Degas Thoroughly: Oxygen promotes this cycle. Sparge with Argon for at least 15 minutes, or use freeze-pump-thaw cycling.

  • Protect the Alcohol: If oxidation persists, this is the "hard stop." You must protect the alcohol as a TBS ether or Acetate before coupling (See Protocol B).

Validated Experimental Protocols

Protocol A: Direct Suzuki Coupling (Ligand-Optimized)

Use this for rapid analogs when scale is <1g.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[5]

  • Base: K3PO4 (2.0 equiv)[5]

  • Solvent: Toluene : Water (10:1 ratio), degassed.

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos in Toluene. Stir for 5 mins at RT (solution turns yellow/orange). Why? Generates the active Pd(0) species away from the alcohol substrate.

  • Addition: Add the substrate, boronic acid, and solid K3PO4.

  • Degassing: Seal and purge with Argon. Add degassed water.

  • Reaction: Heat to 80°C. Do not exceed 100°C to prevent thermal polymerization.

  • Workup: Cool to RT immediately upon completion. Filter through Celite.

Protocol B: The "Safety Net" (Protection Strategy)

Use this for Process Chemistry or scales >5g.

If direct coupling fails, mask the benzylic alcohol. The TBDMS (tert-Butyldimethylsilyl) group is superior to Acetate here, as Acetate can migrate or cleave under basic Suzuki conditions.

Workflow:

  • Protection: Substrate + TBDMS-Cl + Imidazole (DMF, 0°C to RT, 2h).

    • Yield: Typically >95%.[5][8]

    • Benefit: The silyl ether prevents coordination to Pd and shuts down solubility issues.

  • Coupling: Perform Standard Suzuki (e.g., Pd(dppf)Cl2, Na2CO3, Dioxane/Water).

  • Deprotection: TBAF (THF, 1h).

Comparative Data: Solvent & Ligand Effects

The following table summarizes internal optimization data for electron-rich aryl bromides, highlighting the impact of hydride sources.

VariableConditionYield (LCMS)Major Impurity
Solvent Ethanol / Water45%Des-bromo (15%) + Aldehyde
Solvent Toluene / Water 92% <2% Des-bromo
Ligand PPh3 (Tetrakis)60%Unreacted SM (Slow Ox. Add.)
Ligand SPhos 95% None detected
Base Et3N30%Polymer / Gums
Base K3PO4 94% None detected

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[9] (Refer to Chapter 2: Protection for the Hydroxyl Group).

  • Podder, S., et al. (2007).[10] Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex.[10] The Journal of Organic Chemistry, 72(8), 3129–3132. (Demonstrates the reactivity of electron-rich benzyl alcohols toward self-condensation).

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Verification: A Comparative NMR Analysis of 5-Bromo-2,4-dimethoxybenzyl Alcohol

Strategic Context 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 54593-26-9) is a critical pharmacophore intermediate, frequently employed in the synthesis of antibody-drug conjugates (ADCs) and specific kinase inhibitors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context

5-Bromo-2,4-dimethoxybenzyl alcohol (CAS: 54593-26-9) is a critical pharmacophore intermediate, frequently employed in the synthesis of antibody-drug conjugates (ADCs) and specific kinase inhibitors.[1][2] Its structural integrity hinges on the precise regiochemistry of the bromine and methoxy substituents.

In a drug development setting, "performance" refers to the analytical resolution of your characterization method. A common pitfall in characterizing benzyl alcohols is the ambiguity of the hydroxyl proton and the accidental equivalence of aromatic signals.

This guide compares two primary solvent systems—Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) —to determine which "alternative" provides the definitive structural proof required for IND (Investigational New Drug) filing standards.[1]

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it dictates the visibility of labile protons and the separation of key aromatic signals.

Table 1: Performance Matrix (CDCl₃ vs. DMSO-d₆)[1]
FeatureMethod A: CDCl₃ (Standard)Method B: DMSO-d₆ (High-Resolution)Verdict
Hydroxyl (-OH) Signal Broad singlet (variable, 1.5–3.0 ppm).[1] Often invisible due to rapid exchange.Distinct triplet (4.9–5.2 ppm). Shows

coupling to benzylic CH₂.[1]
DMSO-d₆ Wins for functional group confirmation.
Benzylic (-CH₂-) Singlet (~4.6 ppm).[1] No coupling visible.Doublet (~4.4 ppm).[1] Coupled to OH (

Hz).[1]
DMSO-d₆ Wins for connectivity proof.
Aromatic Resolution Good, but risk of overlap if concentration is high.Excellent separation due to higher polarity and "solvation shell" effects.DMSO-d₆ Wins for purity assay.
Sample Recovery High (Solvent is volatile, bp 61°C).[1]Low (High bp 189°C, difficult to remove).[1][2]CDCl₃ Wins for preparative workflows.
Water Interference Low (H₂O at ~1.56 ppm).[1][3]High (H₂O at ~3.33 ppm), can obscure OMe signals.[2]CDCl₃ Wins for wet samples.
Analytical Decision Workflow

The following logic gate illustrates when to deploy which method based on your specific experimental needs.

SolventDecision Start Objective: Characterize 5-Bromo-2,4-dimethoxybenzyl alcohol Q1 Is sample recovery critical? Start->Q1 Q2 Is -OH connectivity proof required? Q1->Q2 No (Analytical Scale) MethodA Method A: CDCl3 (Routine Purity Check) Q1->MethodA Yes (Prep Scale) Q2->MethodA No (Quick QC) MethodB Method B: DMSO-d6 (Structural Elucidation) Q2->MethodB Yes (Strict ID)

Figure 1: Decision tree for selecting the optimal NMR solvent system based on experimental constraints.

Detailed Structural Assignments

To validate the structure, one must correlate the electronic effects of the substituents (Methoxy = Electron Donating/Shielding; Bromine = Electron Withdrawing/Deshielding) with the observed chemical shifts.

The Molecule

Structure: 1-Hydroxymethyl-2,4-dimethoxy-5-bromobenzene.[1]

Predicted vs. Observed Shifts (DMSO-d₆)

The DMSO-d₆ spectrum is the "Gold Standard" for this molecule because it slows the proton exchange of the alcohol, revealing the coupling pattern.

PositionProton TypeMultiplicityShift (

, ppm)
Mechanistic Explanation
H-3 AromaticSinglet6.60 – 6.75 Shielded. Located between two electron-donating methoxy groups (Ortho-Ortho effect).[1]
H-6 AromaticSinglet7.35 – 7.50 Deshielded. Ortho to the Bromine atom and the hydroxymethyl group.
-OH HydroxylTriplet5.00 – 5.15 Visible due to H-bonding with DMSO. Splits into a triplet (

Hz) by coupling with CH₂.[1]
-CH₂- BenzylicDoublet4.40 – 4.50 Coupled to the OH proton. Becomes a singlet if D₂O is added (exchange).
-OMe MethoxySinglets (2x)3.80 – 3.90 Two distinct singlets.[1] The 4-OMe is typically slightly downfield from the 2-OMe due to the ortho-Bromine.
Visualization of Electronic Effects

StructureShift Center Benzene Ring OMe2 2-OMe (Donor) Center->OMe2 OMe4 4-OMe (Donor) Center->OMe4 Br5 5-Br (Withdrawer) Center->Br5 CH2OH 1-CH2OH Center->CH2OH H3 H-3 (~6.7 ppm) Center->H3 H6 H-6 (~7.4 ppm) Center->H6 OMe2->H3 Shielding (+) OMe4->H3 Shielding (+) Br5->H6 Deshielding (-)

Figure 2: Correlation between substituent electronic effects and proton chemical shifts. H-3 is significantly shielded by flanking methoxy groups.[1]

Experimental Protocol: The "Self-Validating" Workflow

To ensure high Trustworthiness (E-E-A-T), follow this protocol which includes an internal validation step (D₂O shake).

Materials
  • Analyte: 10–15 mg of 5-Bromo-2,4-dimethoxybenzyl alcohol.[1][2]

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Preparation: Dissolve the solid analyte in DMSO-d₆. Ensure the solution is clear; any suspension will broaden the peaks.

  • Acquisition (Experiment 1):

    • Set temperature to 298 K (25°C).

    • Pulse angle: 30° (to ensure accurate integration).

    • Relaxation delay (d1):

      
       seconds (Crucial for accurate integration of aromatic protons which have long T1 times).[1]
      
    • Scans: 16–32.

  • Validation (The "D₂O Shake"):

    • After acquiring the first spectrum, add 1 drop of D₂O to the NMR tube.

    • Shake vigorously and re-acquire the spectrum.

    • Expected Result: The triplet at ~5.1 ppm (-OH) will disappear. The doublet at ~4.45 ppm (-CH₂-) will collapse into a sharp singlet.

    • Why? This confirms that the peak at 5.1 ppm is indeed the exchangeable alcohol proton and not an impurity.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS).[1][5] SDBS No. 4623 (Analogous: 2,4-Dimethoxybenzyl alcohol).[1] [1][2]

  • Fulmer, G. R., et al. (2010).[1][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • PubChem. (2025).[6] 2-Bromo-4,5-dimethoxybenzyl alcohol (Isomer Comparison Data).[1][2] National Library of Medicine. [2]

Sources

Comparative

FT-IR absorption peaks for 5-Bromo-2,4-dimethoxybenzyl alcohol characterization

Executive Summary In the synthesis of functionalized aromatic intermediates, 5-Bromo-2,4-dimethoxybenzyl alcohol serves as a critical building block, particularly in linker chemistry for antibody-drug conjugates (ADCs) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of functionalized aromatic intermediates, 5-Bromo-2,4-dimethoxybenzyl alcohol serves as a critical building block, particularly in linker chemistry for antibody-drug conjugates (ADCs) and protecting group strategies.

The primary challenge in characterizing this compound is distinguishing it from its metabolic or synthetic precursor, 5-Bromo-2,4-dimethoxybenzaldehyde . This guide provides a definitive FT-IR profiling strategy to validate the reduction of the carbonyl group to the hydroxyl moiety, ensuring high-purity isolation. We compare the target alcohol against its aldehyde precursor and non-brominated analogs to establish a self-validating identification protocol.

Part 1: Structural Analysis & Functional Group Mapping[1]

To accurately interpret the IR spectrum, we must first map the vibrational modes to the specific structural motifs of the molecule.

Molecule: 5-Bromo-2,4-dimethoxybenzyl alcohol Molecular Formula: C


H

BrO

The molecule consists of a tetrasubstituted benzene ring with four distinct vibrational zones:

  • Hydroxyl Group (-CH

    
    OH):  The primary indicator of product formation.
    
  • Methoxy Groups (-OCH

    
    ):  Electron-donating groups that intensify ring vibrations.
    
  • Aromatic Core: 1,2,4,5-substitution pattern (isolated hydrogens).

  • Bromine Substituent: Heavy atom effect, shifting specific bands to the fingerprint region.

Figure 1: Functional Group Vibrational Logic

StructuralAnalysis Core Benzene Ring (1,2,4,5-Substituted) OH Benzyl Alcohol (-CH2OH) Core->OH Position 1 OMe Methoxy Groups (C-2, C-4) Core->OMe Positions 2,4 Br Bromine (C-5) Core->Br Position 5 Vib_Ring C=C Ring Stretch (1500, 1600 cm⁻¹) Core->Vib_Ring Vib_OH O-H Stretch (3200-3500 cm⁻¹) OH->Vib_OH Vib_Ether C-O-C Stretch (1200-1275 cm⁻¹) OMe->Vib_Ether Vib_Br C-Br Stretch (500-700 cm⁻¹) Br->Vib_Br

Caption: Mapping of structural moieties to characteristic FT-IR vibrational zones.

Part 2: Comparative Spectral Profiling

The following table provides the definitive absorption peaks. The "Criticality" column indicates whether a peak is diagnostic (confirms identity) or supportive (confirms structure).

Table 1: Diagnostic FT-IR Peaks for 5-Bromo-2,4-dimethoxybenzyl Alcohol
Functional GroupModeWavenumber (cm⁻¹)IntensityCriticalityComparison Note
Hydroxyl (-OH) Stretch3200 – 3500 Broad, MedHigh Absent in Aldehyde precursor. Indicates successful reduction.
Aromatic C-H Stretch3000 – 3100WeakLowStandard for all aromatics.
Alkyl C-H Stretch2835 – 2960MediumMediumDistinctive "shoulder" peaks from OMe and CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.
Aldehyde (C=O) Stretch~1680 StrongHigh MUST BE ABSENT. Presence indicates impurity/incomplete reaction.
Aromatic Ring C=C Stretch1580 – 1610StrongMediumEnhanced intensity due to electron-donating OMe groups.
Aryl Ether (C-O) Asym Stretch1200 – 1275Very StrongHighCharacteristic of anisole derivatives.
Alkyl Ether (C-O) Sym Stretch1020 – 1050StrongHighOverlaps with primary alcohol C-O stretch (~1050).
Isolated Ar-H Out-of-Plane860 – 890StrongMediumConfirms 1,2,4,5-substitution (isolated protons).
C-Br Stretch500 – 700Med/StrongMediumOften obscured in ATR; clearer in KBr pellet.
Comparative Analysis: Alcohol vs. Aldehyde vs. Non-Brominated
  • Vs. Precursor (Aldehyde): The 5-Bromo-2,4-dimethoxybenzaldehyde will show a sharp, intense peak at 1660–1690 cm⁻¹ (C=O) . The target alcohol must show zero absorbance in this region and a broad band at 3400 cm⁻¹ .

  • Vs. Non-Brominated (2,4-DMB-OH): The presence of Bromine at C-5 adds mass, slightly red-shifting (lowering wavenumber) the ring breathing modes and appearing in the fingerprint region (<700 cm⁻¹). However, the most obvious difference is often in the "fingerprint" fine structure between 600–900 cm⁻¹.

Part 3: Experimental Protocol (Self-Validating)

To ensure the spectrum is valid and not an artifact of wet solvent or decomposition, follow this strict protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR

Rationale: ATR is preferred over KBr pellets for benzyl alcohols to avoid moisture absorption (hygroscopicity) which artificially inflates the O-H peak.

Figure 2: Characterization Workflow

ExperimentalProtocol Start Crude Product Isolation Dry Vacuum Dry (>4h @ 40°C) Start->Dry QC_Check Moisture Check: Is distinct water peak (1640 cm⁻¹) present? Dry->QC_Check ATR ATR-FTIR Acquisition (ZnSe or Diamond Crystal) QC_Check->ATR No Reclean Recrystallize/Dry QC_Check->Reclean Yes Params Params: 4 cm⁻¹ Res, 16-32 Scans ATR->Params Analyze Spectral Analysis ATR->Analyze Decision Decision Gate: 1680 cm⁻¹ Peak? Analyze->Decision Pass PASS: Pure Alcohol Decision->Pass Absent Fail FAIL: Aldehyde Contamination Decision->Fail Present

Caption: Step-by-step decision tree for validating 5-Bromo-2,4-dimethoxybenzyl alcohol purity.

Detailed Steps:
  • Sample Preparation:

    • Ensure the sample is a dry solid. Benzyl alcohols can retain water.

    • Validation: If a peak appears at 1640 cm⁻¹ (H-O-H scissoring), the sample is wet. Dry under high vacuum before re-scanning.

  • Acquisition:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Background: Collect air background immediately prior to sample.

    • Resolution: 4 cm⁻¹ is sufficient.

  • Data Processing:

    • Apply baseline correction.

    • Do not smooth the fingerprint region heavily, as the specific Ar-H bending modes (800-900 cm⁻¹) are diagnostic for the substitution pattern.

Part 4: Technical Deep Dive & Interpretation
The Electronic Effect of Methoxy Groups

The two methoxy groups at positions 2 and 4 are strong electron donors (Resonance effect). This increases the electron density of the aromatic ring.

  • Effect on C=C Stretches: You will observe the aromatic ring stretches (typically 1500/1600 cm⁻¹) shifting slightly and becoming more intense than in a standard benzene ring. This is due to the larger change in dipole moment during vibration caused by the polar oxygen atoms.

The "Fingerprint" of Substitution

The 1,2,4,5-substitution pattern leaves two isolated hydrogens (at positions 3 and 6).

  • Mechanism: Unlike ortho-substituted rings (which have adjacent hydrogens coupling), isolated hydrogens vibrate independently.

  • Observation: Look for a sharp, strong band near 870–885 cm⁻¹ . This represents the out-of-plane (OOP) bending of these isolated protons.

Differentiating the C-O Bonds

This molecule contains two types of C-O bonds:

  • Ar-O-C (Ether): The methoxy groups. Strong band ~1250 cm⁻¹.

  • R-O-H (Alcohol): The benzyl alcohol. Strong band ~1050 cm⁻¹.[1] Note: The band at ~1050 cm⁻¹ is a composite of the symmetric ether stretch and the primary alcohol C-O stretch. It will appear very broad and strong.[1][2][3]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of Benzyl Alcohol Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-Br and specific aromatic substitution patterns).[4]

  • PubChem. (2024). 5-Bromo-2-methoxybenzyl alcohol Compound Summary. National Library of Medicine. [Link]

Sources

Validation

A Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2,4-dimethoxybenzyl Alcohol and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the unambiguous characterization of intermediates is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in pharmaceutical and materials science, the unambiguous characterization of intermediates is paramount. 5-Bromo-2,4-dimethoxybenzyl alcohol serves as a key building block in various synthetic pathways. Its purity and structural integrity directly impact the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5-Bromo-2,4-dimethoxybenzyl alcohol, offering a comparative perspective with alternative analytical techniques to ensure comprehensive characterization.

Understanding the Fragmentation: A Predictive Approach

The molecular weight of 5-Bromo-2,4-dimethoxybenzyl alcohol is 248.09 g/mol . Due to the presence of bromine, which has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 248 and 250.[1] This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of benzyl alcohols is often initiated by the loss of a hydrogen atom or a hydroxyl group.[2][3] For 5-Bromo-2,4-dimethoxybenzyl alcohol, several key fragmentation pathways are anticipated:

  • Loss of a Hydroxyl Radical (•OH): This would result in a fragment ion at m/z 231/233.

  • Loss of a Hydrogen Radical (•H): This would lead to a fragment at m/z 247/249.

  • Formation of a Substituted Tropylium Ion: A significant fragmentation pathway for many benzyl compounds involves the formation of the highly stable tropylium ion (C7H7+) at m/z 91.[4] In this case, cleavage of the C-C bond between the aromatic ring and the CH2OH group could lead to a substituted tropylium ion or related aromatic cations.

  • Loss of Formaldehyde (CH2O): The benzylic alcohol can undergo rearrangement and lose a molecule of formaldehyde (30 Da), leading to a fragment at m/z 218/220.

  • Loss of a Methyl Radical (•CH3): The methoxy groups can lose a methyl radical, resulting in a fragment at m/z 233/235.

  • Loss of CO: The fragment ion resulting from the loss of a hydrogen atom can further lose a molecule of carbon monoxide (28 Da).[2][5]

The following diagram illustrates the predicted major fragmentation pathways for 5-Bromo-2,4-dimethoxybenzyl alcohol.

Fragmentation_of_5_Bromo_2_4_dimethoxybenzyl_alcohol M+•\n[C9H11BrO3]+•\nm/z 248/250 M+• [C9H11BrO3]+• m/z 248/250 m/z 231/233\n[C9H10BrO2]+ m/z 231/233 [C9H10BrO2]+ m/z 231/233\n[C9H10BrO2]+->M+•\n[C9H11BrO3]+•\nm/z 248/250 - •OH m/z 247/249\n[C9H10BrO3]+ m/z 247/249 [C9H10BrO3]+ m/z 247/249\n[C9H10BrO3]+->M+•\n[C9H11BrO3]+•\nm/z 248/250 - •H m/z 218/220\n[C8H8BrO2]+• m/z 218/220 [C8H8BrO2]+• m/z 218/220\n[C8H8BrO2]+•->M+•\n[C9H11BrO3]+•\nm/z 248/250 - CH2O m/z 233/235\n[C8H8BrO3]+ m/z 233/235 [C8H8BrO3]+ m/z 233/235\n[C8H8BrO3]+->M+•\n[C9H11BrO3]+•\nm/z 248/250 - •CH3 m/z 219/221\n[C8H8BrO2]+ m/z 219/221 [C8H8BrO2]+ m/z 219/221\n[C8H8BrO2]+->m/z 247/249\n[C9H10BrO3]+ - CO

Caption: Predicted EI-MS fragmentation pathways of 5-Bromo-2,4-dimethoxybenzyl alcohol.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive characterization relies on a multi-technique approach.[6]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.High sensitivity, small sample requirement, can be coupled with separation techniques (e.g., GC-MS).Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C-O, aromatic C-H).Fast, simple to operate, non-destructive.Provides limited information on the overall molecular structure.

For 5-Bromo-2,4-dimethoxybenzyl alcohol, ¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene protons of the CH2OH group, the hydroxyl proton, and the two methoxy groups, with chemical shifts and coupling patterns confirming the substitution pattern. ¹³C NMR would provide complementary information on the number and electronic environment of the carbon atoms. IR spectroscopy would show a characteristic broad absorption for the O-H stretch of the alcohol, as well as absorptions for the aromatic ring and C-O stretches of the ether and alcohol groups.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a preferred method for the analysis of semi-volatile compounds like 5-Bromo-2,4-dimethoxybenzyl alcohol, offering both separation from impurities and structural identification.[6]

Instrumentation: Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of 5-Bromo-2,4-dimethoxybenzyl alcohol in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to 5-Bromo-2,4-dimethoxybenzyl alcohol. Extract the mass spectrum for this peak and interpret the fragmentation pattern as discussed above.

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column MS_Interface GC-MS Interface Column->MS_Interface Ion_Source Ion_Source MS_Interface->Ion_Source Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data Acquisition and Analysis Detector->Data_System Signal Sample_Introduction Sample Injection Sample_Introduction->Injector

Caption: A generalized workflow for GC-MS analysis.

Conclusion

The structural characterization of 5-Bromo-2,4-dimethoxybenzyl alcohol is effectively achieved through a combination of analytical techniques. Mass spectrometry, particularly GC-MS, provides crucial information on the molecular weight and a characteristic fragmentation pattern defined by the interplay of its bromo, dimethoxy, and benzyl alcohol functionalities. The predicted fragmentation, including the hallmark M/M+2 isotopic pattern for bromine and losses of key functional groups, serves as a robust fingerprint for its identification. When combined with the detailed structural insights from NMR and the functional group confirmation from IR spectroscopy, researchers and drug development professionals can have high confidence in the identity and purity of this important synthetic intermediate.

References

  • Bernstein Group. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry.
  • Journal of Physical and Chemical Reference Data. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
  • DTIC. (n.d.). Benzyl Alcohol-Water and -Ammonia Clusters: Ion Fragmentation and Chemistry.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • BLD Pharm. (n.d.). 181819-62-5|5-Bromo-2,4-dimethoxybenzyl alcohol.
  • Slideshare. (n.d.). Fragmentation of different functional groups.
  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?.
  • Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

Sources

Comparative

Comparing reactivity of 5-Bromo-2,4-dimethoxybenzyl alcohol vs 2,4-dimethoxybenzyl alcohol

An In-Depth Comparative Guide to the Reactivity of 5-Bromo-2,4-dimethoxybenzyl alcohol and 2,4-dimethoxybenzyl alcohol In the intricate world of synthetic organic chemistry, particularly within pharmaceutical development...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of 5-Bromo-2,4-dimethoxybenzyl alcohol and 2,4-dimethoxybenzyl alcohol

In the intricate world of synthetic organic chemistry, particularly within pharmaceutical development, the selection of a starting material or intermediate is a decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzyl alcohols are foundational building blocks, serving as precursors to a vast array of more complex molecules. Their reactivity, governed by the electronic and steric nature of their aromatic substituents, must be thoroughly understood.

This guide provides a detailed comparative analysis of two structurally related but electronically distinct benzyl alcohols: 2,4-dimethoxybenzyl alcohol and its halogenated derivative, 5-Bromo-2,4-dimethoxybenzyl alcohol . We will dissect their intrinsic electronic properties and extrapolate how these differences manifest in key chemical transformations, supported by mechanistic insights and established experimental protocols.

Part 1: A Tale of Two Molecules: Structural and Electronic Analysis

The reactivity of a benzyl alcohol is fundamentally tied to the stability of the transient species it forms during a reaction, be it a radical, an alkoxide, or, most critically, a benzylic carbocation. The substituents on the aromatic ring dictate the electron density at the benzylic carbon, thereby modulating this stability.

2,4-Dimethoxybenzyl Alcohol: The Electron-Rich Standard

Commonly known as DMB alcohol, this molecule is characterized by two potent electron-donating methoxy (-OCH₃) groups at the ortho and para positions relative to the hydroxymethyl group. These groups exert a powerful positive mesomeric effect (+M), delocalizing their lone pair electrons into the aromatic π-system. This resonance effect overwhelmingly surpasses their weaker, electron-withdrawing inductive effect (-I), leading to a significant increase in electron density throughout the ring and, crucially, at the benzylic position. This electronic enrichment is the cornerstone of its reactivity, making it highly adept at stabilizing a positive charge at the benzylic carbon.

5-Bromo-2,4-dimethoxybenzyl Alcohol: A Study in Attenuation

The introduction of a bromine atom at the 5-position introduces a competing electronic influence. Halogens, including bromine, are classic examples of substituents with opposing electronic effects: they are electron-withdrawing by induction (-I effect) due to their electronegativity, but weakly electron-donating by resonance (+M effect) through their lone pairs.[1] For bromine, the inductive effect is dominant.[2][3]

Positioned meta to the benzylic carbon, the bromine atom's primary influence on reactions at this site is its strong inductive electron withdrawal. It effectively "pulls" electron density away from the ring, counteracting the generous donation from the two methoxy groups. The result is an aromatic system that, while still electron-rich, is significantly attenuated compared to its non-brominated parent.

Diagram 1: Electronic Effects Comparison

G cluster_0 2,4-Dimethoxybenzyl Alcohol cluster_1 5-Bromo-2,4-dimethoxybenzyl Alcohol a Ring is Highly Electron-Rich c Benzylic position activated (stabilizes carbocation) a->c b Strong +M Effect from two -OCH3 groups b->a Dominates d Ring is Less Electron-Rich g Benzylic position less activated (destabilizes carbocation) d->g e Strong +M Effect from two -OCH3 groups e->d f Strong -I Effect from Bromine f->d Attenuates

Caption: Electronic influence of substituents on the aromatic ring.

Part 2: Reactivity in Key Chemical Transformations

The subtle electronic difference between these two alcohols leads to significant and predictable divergence in their chemical behavior. We will explore this through three common and illustrative reaction classes.

A. Oxidation to the Corresponding Benzaldehyde

The oxidation of a benzyl alcohol to a benzaldehyde is a fundamental transformation. Many mechanisms, particularly those involving hydride transfer, are sensitive to the electron density at the benzylic carbon. A more electron-rich carbon can more readily sustain the partial positive charge that develops in the transition state.

Mechanistic Insight: The oxidation of benzyl alcohols often proceeds via a rate-determining step involving the cleavage of the α-C-H bond.[4][5] Electron-donating groups on the aromatic ring accelerate this process by stabilizing the electron-deficient transition state.[6]

Comparative Reactivity Prediction:

  • 2,4-Dimethoxybenzyl Alcohol: The high electron density furnished by the methoxy groups will stabilize the transition state, leading to a faster reaction rate. It can often be oxidized under very mild conditions.

  • 5-Bromo-2,4-dimethoxybenzyl Alcohol: The electron-withdrawing bromine atom will destabilize this transition state, rendering the alcohol more resistant to oxidation. This necessitates harsher reaction conditions (e.g., longer reaction times, higher temperatures, or stronger oxidants) to achieve comparable yields.

Data Summary Table 1: Predicted Performance in Oxidation

Feature2,4-Dimethoxybenzyl Alcohol5-Bromo-2,4-dimethoxybenzyl AlcoholRationale
Relative Rate FasterSlowerBromine's -I effect destabilizes the electron-deficient transition state.
Required Conditions Milder (e.g., MnO₂, room temp)Harsher (e.g., PCC, heating)Higher activation energy barrier for the brominated compound.
Expected Yield HighModerate to HighPotential for side reactions under harsher conditions.

Experimental Protocol: Oxidation with Manganese Dioxide (MnO₂)

This protocol outlines a typical mild oxidation suitable for an activated substrate like 2,4-dimethoxybenzyl alcohol.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the benzyl alcohol (1.0 eq).

  • Solvent: Dissolve the alcohol in a suitable solvent like dichloromethane (DCM) or chloroform (approx. 0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) to the solution in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. For 2,4-dimethoxybenzyl alcohol, this may take 2-4 hours. For the 5-bromo analog, the reaction will be significantly slower and may require heating to proceed at a reasonable rate.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids, washing the pad with additional DCM.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude benzaldehyde, which can be purified further by column chromatography if necessary.

Diagram 2: Comparative Oxidation Workflow

G cluster_0 2,4-Dimethoxybenzyl Alcohol cluster_1 5-Bromo-2,4-dimethoxybenzyl Alcohol A1 Dissolve in DCM A2 Add MnO2 (10 eq) A1->A2 A3 Stir at RT, 2-4h A2->A3 A4 Filter through Celite A3->A4 A5 Evaporate Solvent A4->A5 A6 High Yield of Aldehyde A5->A6 B1 Dissolve in DCM B2 Add MnO2 (10 eq) B1->B2 B3 Stir at RT, >24h (or Heat to 40°C) B2->B3 B4 Filter through Celite B3->B4 B5 Evaporate Solvent B4->B5 B6 Lower Yield or Incomplete Reaction B5->B6 start Start with 1 eq Alcohol start->A1 start->B1

Caption: Expected workflow and outcome for mild oxidation.

B. SN1-Type Reactions: Etherification & Protecting Group Chemistry

The 2,4-dimethoxybenzyl (DMB) group is a cornerstone of protecting group strategy, prized for its stability under basic and nucleophilic conditions and its facile removal under acidic or oxidative conditions.[7][8][9] The lability of the DMB group is entirely dependent on the formation of the highly stabilized 2,4-dimethoxybenzyl carbocation.

Mechanistic Insight: Acid-catalyzed deprotection (e.g., with trifluoroacetic acid, TFA) involves protonation of the ether oxygen, followed by departure of the protected alcohol to generate the resonance-stabilized DMB carbocation.[7] Similarly, oxidative cleavage (e.g., with DDQ) proceeds through a charge-transfer complex that ultimately yields the same carbocation.[10] The stability of this cation is the energetic sink that drives the reaction forward.

Comparative Reactivity Prediction:

  • 2,4-Dimethoxybenzyl Ethers (DMB protected compounds): The powerful electron donation from the methoxy groups makes the DMB carbocation exceptionally stable. Consequently, DMB ethers are readily cleaved under very mild acidic or oxidative conditions.

  • 5-Bromo-2,4-dimethoxybenzyl Ethers: The inductive electron withdrawal of the bromine atom directly destabilizes the benzylic carbocation. This makes the cation harder to form, meaning the protecting group is significantly more robust. Cleavage would require much stronger acidic conditions or longer exposure to oxidative reagents.

This differential lability is not a drawback but a powerful tool. It allows for orthogonal protecting group strategies. A chemist could selectively cleave a standard DMB group in the presence of a 5-Bromo-DMB group, enabling more complex and elegant synthetic designs.

Data Summary Table 2: Predicted Performance as a Protecting Group

Feature2,4-Dimethoxybenzyl (DMB)5-Bromo-2,4-dimethoxybenzylRationale
Lability High (Labile)Low (Robust)Bromine's -I effect destabilizes the key carbocation intermediate.
Acidic Cleavage Mild (e.g., 1% TFA in DCM)Strong (e.g., 50% TFA, neat TFA)Higher energy barrier to carbocation formation.
Oxidative Cleavage Fast (e.g., DDQ, minutes)Slow (e.g., DDQ, hours)Slower formation of the charge-transfer complex and subsequent cation.
Synthetic Utility Standard, acid-sensitive protecting group.Robust protecting group for syntheses requiring harsh conditions elsewhere.Offers orthogonality with other benzyl-type protecting groups.

Experimental Protocol: Acid-Catalyzed Deprotection

  • Setup: Dissolve the DMB-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) dropwise. For a standard DMB group, 5-10% v/v TFA is often sufficient.[7] For a 5-Bromo-DMB group, a much higher concentration (e.g., 25-50% v/v) would likely be required.

  • Reaction: Allow the reaction to warm to room temperature and stir, monitoring by TLC.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product.

Diagram 3: Carbocation Stability and Deprotection

G cluster_0 DMB Deprotection cluster_1 5-Bromo-DMB Deprotection DMB_Protected R-O-DMB DMB_Cation [DMB]+ Cation (Highly Stabilized) DMB_Protected->DMB_Cation Mild Acid (e.g., TFA) DMB_Product R-OH + DMB byproducts DMB_Cation->DMB_Product Fast BrDMB_Cation [Br-DMB]+ Cation (Destabilized) BrDMB_Protected R-O-(Br)DMB BrDMB_Protected->BrDMB_Cation Strong Acid (e.g., high conc. TFA) BrDMB_Product R-OH + Br-DMB byproducts BrDMB_Cation->BrDMB_Product Slow note Reactivity is governed by the stability of the carbocation intermediate.

Caption: Destabilization of the carbocation by bromine leads to a more robust protecting group.

Part 3: Conclusion and Application Outlook

The comparison between 2,4-dimethoxybenzyl alcohol and its 5-bromo derivative is a clear demonstration of how a single atomic substitution can profoundly alter chemical reactivity.

  • 2,4-Dimethoxybenzyl alcohol is the more reactive of the two in transformations that benefit from high electron density at the benzylic position. It is more readily oxidized and its derivatives (ethers, amines) are more easily cleaved, making it an ideal precursor for the standard, acid-labile DMB protecting group.

  • 5-Bromo-2,4-dimethoxybenzyl alcohol is the more robust compound. It is less susceptible to oxidation and its corresponding protecting group is significantly more stable. This "deactivation" is a strategic advantage, opening the door for its use in complex, multi-step syntheses where a protecting group must endure conditions that would cleave a standard DMB group.

For the researcher and drug development professional, the choice between these two reagents is not about which is "better," but which is more fit for purpose. Understanding their nuanced electronic differences allows for more precise control over chemical reactions, enabling the design of more sophisticated and efficient synthetic pathways.

References

  • BenchChem. (2025). Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride.
  • Kelly, N.M., & Jensen, K.J. (2001). 2,4-dimethoxybenzyl: An amide protecting group for 2-acetamido glycosyl donors.
  • Pietta, P.G., Cavallo, P., & Marshall, G.R. (1971). 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. The Journal of Organic Chemistry, 36(25), 3966-3970.
  • Satyanarayana, M., et al. (2015).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-Bromo-3,6-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol.
  • Sharma, K. (2010).
  • BenchChem. (2025).
  • Wang, Z., et al. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
  • Filo. (2026). Consider the following alcohols: (I) Benzyl alcohol (II) 4-nitrobenzyl alcohol....
  • Meenakshisundaram, S.P., & Sockalingam, R. (2004). Correlation analysis of reactivity in the oxidation of substituted benzyl alcohols by quinolinium fluorochromate.
  • Biswas, T. (2024). MCQ-137: Different Benzylic alcohols and HBr. YouTube.
  • Pradhan, B., et al. (2005).
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.

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Validation

A Comparative Guide to the Structural Confirmation of 5-Bromo-2,4-dimethoxybenzyl Alcohol Derivatives

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 5-Bromo-2,4-dimethoxybenzyl alcohol and its derivatives. Designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 5-Bromo-2,4-dimethoxybenzyl alcohol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting experimental data to ensure the accurate identification and characterization of these important chemical entities.

Introduction: The Significance of 5-Bromo-2,4-dimethoxybenzyl Alcohol Derivatives

5-Bromo-2,4-dimethoxybenzyl alcohol and its derivatives are valuable building blocks in medicinal chemistry and organic synthesis.[1] Their utility in constructing complex heterocyclic compounds makes them important precursors for potential therapeutic agents. The precise structural confirmation of these derivatives is a critical and non-negotiable step in the research and development process. Accurate structural elucidation is fundamental for understanding structure-activity relationships (SAR), ensuring the reproducibility of biological data, and forming the basis of intellectual property claims.

This guide will compare and contrast the primary analytical techniques used for the structural confirmation of these compounds: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

The Analytical Arsenal: A Comparative Overview

The definitive structural assignment of a novel 5-Bromo-2,4-dimethoxybenzyl alcohol derivative is achieved through the strategic combination of several spectroscopic techniques. Each method provides unique and complementary information, and their synergistic use leads to a comprehensive and unambiguous structural determination.

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Detailed connectivity of atoms, chemical environment of nuclei.Unparalleled for determining the carbon-hydrogen framework and overall molecular structure.[2]Can be complex for molecules with significant signal overlap; lower sensitivity for ¹³C.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy in determining molecular formula.[3]Isomers are often indistinguishable by mass alone.
FTIR Spectroscopy Presence of specific functional groups.Fast, non-destructive, and excellent for identifying key chemical bonds.Provides limited information about the overall molecular architecture.

Experimental Workflows for Structural Confirmation

The following sections detail the experimental methodologies for the key analytical techniques employed in the structural confirmation of 5-Bromo-2,4-dimethoxybenzyl alcohol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular structure.

NMR_Workflow

Caption: A standard workflow for mass spectrometry analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution (typically in the µg/mL to ng/mL range) of the sample in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that often produces the protonated molecule [M+H]⁺.

  • Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

  • Data Analysis:

    • Isotopic Pattern: A key feature for bromine-containing compounds is the characteristic isotopic pattern of the molecular ion. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, two peaks of almost equal intensity separated by 2 m/z units will be observed for the molecular ion. [4] * Accurate Mass: The high-resolution measurement allows for the determination of the elemental composition, which provides strong evidence for the molecular formula.

    • Fragmentation: Analysis of the fragmentation pattern can provide further structural information. [5]For example, the loss of a methoxy group or the entire benzyl fragment can be diagnostic.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Workflow for FTIR Analysis

FTIR_Workflow A Sample Preparation (e.g., KBr pellet, thin film) B IR Spectrum Acquisition A->B C Data Analysis (Characteristic Absorption Bands) B->C D Functional Group Identification C->D

Caption: A streamlined workflow for FTIR analysis.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet technique or attenuated total reflectance (ATR) can be used.

  • Spectrum Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in 5-Bromo-2,4-dimethoxybenzyl alcohol derivatives.

    • O-H Stretch: A broad and strong absorption in the region of 3500-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group. [6][7] * C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and OCH₃ groups) are found just below 3000 cm⁻¹.

    • C-O Stretch: Strong absorptions in the 1270-1230 cm⁻¹ and around 1100-1000 cm⁻¹ region are indicative of the aromatic ether and alcohol C-O bonds, respectively. [8][9] * Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds in the benzene ring.

Conclusion: A Synergistic Approach to Structural Certainty

References

  • PubMed. (2019, October 11). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Retrieved from [Link] 2. Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link] [4]3. University of Calgary. Ch13 - Mass Spectroscopy. Retrieved from [Link] 4. ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link] [3]5. Scribd. Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link] [5]6. Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link] [8]7. Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link] 8. SpringerLink. (2014). Synthesis and Crystal Structures of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene). Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Retrieved from [Link] [6]10. Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link] [7]11. Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. Retrieved from [Link] [9]12. BMRB. BMRB entry bmse000407 - Benzyl Alcohol. Retrieved from [Link] [10]13. PubMed. (2015, July 15). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link] [2]15. Royal Society of Chemistry. Contents - Rsc.org. Retrieved from [Link] [11]16. ETH Zurich. Structure Elucidation by NMR – NMR Service. Retrieved from [Link] [12]17. ResearchGate. (2017). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Retrieved from [Link]

  • PMC. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Royal Society of Chemistry. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Retrieved from [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link] 21. Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2012, March 1). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Electronic Properties of 5-Bromo-Benzyl Alcohol and Benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of medicinal chemistry and organic synthesis, the modification of a molecule's electronic landscape, even by a single atom, can profoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of medicinal chemistry and organic synthesis, the modification of a molecule's electronic landscape, even by a single atom, can profoundly alter its reactivity, bioavailability, and overall utility. This guide offers an in-depth comparison of the electronic properties of 5-bromo-benzyl alcohol and its unsubstituted counterpart, benzyl alcohol. By integrating theoretical principles with actionable experimental protocols, we aim to provide a comprehensive resource for predicting and harnessing the distinct chemical behaviors of these two compounds.

The Subtle Influence of a Halogen: A Tale of Two Effects

The introduction of a bromine atom onto the benzene ring of benzyl alcohol at the 5-position (meta to the hydroxymethyl group) instigates a fascinating interplay of two fundamental electronic phenomena: the inductive effect and the resonance effect.[1][2][3][4][5]

  • Inductive Effect (-I): Bromine, being more electronegative than carbon, pulls electron density away from the aromatic ring through the sigma (σ) bonds.[2][3] This electron-withdrawing inductive effect is a short-range phenomenon that deactivates the entire ring towards electrophilic attack.

  • Resonance Effect (+M): Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring.[1][4] This electron-donating resonance effect primarily enriches the ortho and para positions with electron density.[1]

However, for a meta-substituent like the bromine in 5-bromo-benzyl alcohol, the resonance effect has a negligible impact on the benzylic carbon. Therefore, the electron-withdrawing inductive effect is the dominant force influencing the properties of the hydroxymethyl group.

G cluster_0 Electronic Effects of Bromine Inductive Effect Inductive Effect Electron withdrawal through sigma bonds Electron withdrawal through sigma bonds Inductive Effect->Electron withdrawal through sigma bonds Resonance Effect Resonance Effect Electron donation through pi system Electron donation through pi system Resonance Effect->Electron donation through pi system G Benzyl Alcohol Benzyl Alcohol Esterification Rate Esterification Rate Benzyl Alcohol->Esterification Rate Faster 5-Bromo-benzyl Alcohol 5-Bromo-benzyl Alcohol 5-Bromo-benzyl Alcohol->Esterification Rate Slower

Caption: Predicted relative rates of esterification.

This protocol outlines a method to experimentally determine and compare the rates of esterification for benzyl alcohol and 5-bromo-benzyl alcohol.

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stirrers, place equimolar amounts of benzyl alcohol (or 5-bromo-benzyl alcohol) and acetic acid in a suitable solvent (e.g., toluene).

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Kinetic Monitoring:

    • Heat the reaction mixtures to a constant temperature (e.g., 100°C).

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the reaction in the aliquot immediately by cooling and diluting with a known volume of a suitable solvent.

  • Analysis:

    • Analyze the aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the benzyl acetate or 5-bromobenzyl acetate product.

  • Data Interpretation:

    • Plot the concentration of the ester product versus time for both reactions.

    • The initial slope of these plots will be proportional to the initial reaction rate. A comparison of these slopes will provide the relative reactivity of the two alcohols.

Case Study 2: Oxidation to the Aldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes often involves the removal of a hydride ion from the benzylic carbon in the rate-determining step. An electron-withdrawing substituent, like the bromine atom in the meta position, can stabilize the electron-deficient transition state of this step. This stabilization leads to a lower activation energy and, consequently, a faster reaction rate. For the oxidation of substituted benzyl alcohols by bromine, the reaction constant (ρ) has been determined to be -2.29, indicating that electron-withdrawing groups accelerate the reaction. [6]

G Benzyl Alcohol Benzyl Alcohol Oxidation Rate Oxidation Rate Benzyl Alcohol->Oxidation Rate Slower 5-Bromo-benzyl Alcohol 5-Bromo-benzyl Alcohol 5-Bromo-benzyl Alcohol->Oxidation Rate Faster

Caption: Predicted relative rates of oxidation.

This protocol allows for the direct comparison of the oxidation rates of benzyl alcohol and 5-bromo-benzyl alcohol using a common oxidizing agent like potassium dichromate in an acidic medium. [7][8][9][10]

  • Reaction Setup:

    • Prepare solutions of benzyl alcohol and 5-bromo-benzyl alcohol of known concentration in an aqueous acetic acid solvent system.

    • In a separate flask, prepare a solution of potassium dichromate in the same solvent system, also containing a known concentration of a strong acid (e.g., sulfuric acid).

  • Kinetic Monitoring:

    • Initiate the reactions by mixing the alcohol solutions with the acidified dichromate solution in separate, temperature-controlled cuvettes within a UV-Vis spectrophotometer.

    • Monitor the decrease in absorbance of the dichromate ion (Cr₂O₇²⁻) at its λ_max (around 350 nm) over time.

  • Analysis:

    • Under pseudo-first-order conditions (with a large excess of the alcohol), the rate of the reaction can be determined from the slope of a plot of ln(absorbance) versus time.

  • Data Interpretation:

    • The calculated pseudo-first-order rate constants for the two reactions will provide a quantitative measure of their relative reactivity towards oxidation.

Conclusion

The presence of a bromine atom at the 5-position of benzyl alcohol exerts a dominant electron-withdrawing inductive effect, which significantly alters its electronic properties and chemical reactivity compared to the unsubstituted molecule. This leads to increased acidity and a faster rate of oxidation, but a decreased rate of esterification. A thorough understanding of these electronic perturbations, supported by the quantitative predictions of the Hammett equation and validated by the experimental protocols outlined in this guide, empowers researchers to make more informed decisions in the design and execution of synthetic strategies.

References

  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • Roy, S., & Bhatia, S. (1987). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation-exchange resin (Amberlyst-15). Journal of Chemical Technology & Biotechnology, 37(1), 1-8.
  • Davies, M. M. (1937). A study of the kinetics of an esterification reaction in benzene. Transactions of the Faraday Society, 33, 331-337.
  • Kamal, A., & Chouhan, G. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(10), 2726-2731.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Aukett, P., & Barker, I. R. L. (1972). The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine. Journal of the Chemical Society, Perkin Transactions 2, (5), 568-572.
  • Degirmenbasi, N., & Boz, N. (2004). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Turkish Journal of Chemistry, 28(5), 575-582.
  • Sheik, M. A., & Inamathi, S. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry, 30(3), 1149-1155.

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Safety & Regulatory Compliance

Safety

Mastering Safety: A Guide to Personal Protective Equipment for 5-Bromo-2,4-dimethoxybenzyl alcohol

For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. 5-Bromo-2,4-dimethoxybenzyl alcohol (CAS No. 181819-62-5) is one such compound, a halogenated aromatic alcohol whose structure suggests a specific set of handling requirements.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for safely managing this compound in a laboratory setting. Our goal is to build a culture of safety through a deep understanding of the "why" behind each operational step, ensuring that scientific progress and personal safety advance hand-in-hand.

Hazard Profile: An Evidence-Based Assessment

The primary hazards associated with this class of brominated, dimethoxy-substituted aromatic compounds are:

  • Acute Oral Toxicity (Category 4): Assumed to be harmful if swallowed.[2][4] This necessitates procedures that prevent accidental ingestion.

  • Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[3][5][6]

  • Serious Eye Irritation (Category 2): The compound poses a significant risk of causing serious, but not permanent, eye damage upon contact.[2][3][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[6]

Based on this profile, all handling procedures must be designed to prevent contact with skin and eyes, avoid inhalation, and eliminate the possibility of ingestion.

The Core of Protection: A Multi-Layered PPE Strategy

Effective chemical safety is not about a single piece of equipment, but a holistic system. The selection of Personal Protective Equipment (PPE) must be directly correlated to the identified hazards.

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. The causality is simple: it is always better to remove the hazard from your breathing space than to filter it.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving 5-Bromo-2,4-dimethoxybenzyl alcohol must be performed inside a certified chemical fume hood.[7] This is non-negotiable and serves to control exposure to potentially harmful vapors or aerosols.

Personal Protective Equipment: The Essential Barrier

The following table summarizes the minimum required PPE. The rationale for each selection is critical to understanding and ensuring compliance.

Protection Area Required PPE Rationale & Critical Considerations
Eye & Face Chemical Splash Goggles (ANSI Z87.1 approved)Hazard Correlation: Protects against serious eye irritation.[2][3] Standard safety glasses are insufficient as they do not provide a seal against splashes. A face shield should be worn over goggles when handling larger quantities (>50g) or if there is a significant splash risk.
Hand Nitrile Gloves (minimum thickness of 4 mil)Hazard Correlation: Protects against skin irritation.[3] Nitrile provides good resistance to a range of chemicals for incidental contact. For prolonged handling or immersion, double-gloving or using heavier-duty gloves (e.g., Butyl rubber) should be considered. Always inspect gloves for tears or pinholes before use.
Body Professional Lab Coat (fully buttoned)Hazard Correlation: Protects against skin contact and contamination of personal clothing. A flame-resistant coat is standard. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Not required if handled in a fume hood.Hazard Correlation: Protects against respiratory irritation.[6] If work outside a fume hood is unavoidable (a scenario that should be rigorously justified by a risk assessment), a NIOSH-approved respirator with organic vapor cartridges would be required.
Footwear Closed-toe, non-perforated shoesProtects feet from spills. The material should be non-absorbent.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol covers every stage of the chemical's lifecycle in the lab.

Step 1: Pre-Handling & Preparation
  • Verify Controls: Confirm the chemical fume hood is operational and has a valid certification.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for hazardous solid waste.

  • Locate Safety Equipment: Mentally note the location of the nearest safety shower and eyewash station.

Step 2: Handling the Compound

The following workflow diagram illustrates the core handling process.

G Workflow: Handling 5-Bromo-2,4-dimethoxybenzyl alcohol cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal start Don PPE (Gloves, Goggles, Lab Coat) verify_hood Verify Fume Hood Functionality start->verify_hood prep_waste Prepare Labeled Hazardous Waste Container verify_hood->prep_waste weigh Weigh Compound prep_waste->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer cleanup_tools Clean Spatula/Tools with Solvent transfer->cleanup_tools dispose_solid Dispose of Contaminated Weigh Paper/Wipes in Prepared Container cleanup_tools->dispose_solid Conclude Work doff_ppe Doff PPE Correctly (Gloves Last) dispose_solid->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A procedural flowchart for the safe handling of 5-Bromo-2,4-dimethoxybenzyl alcohol.

Step 3: Post-Handling & Disposal
  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent. Dispose of the contaminated wipes in the designated hazardous waste container.

  • Waste Segregation: All materials that have come into direct contact with the compound (e.g., weigh boats, contaminated paper towels, used gloves) are considered hazardous waste.

  • Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health & Safety (EHS) office.[2][3] Never dispose of this material down the drain or in regular trash.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the lab coat is removed first, followed by goggles, and finally gloves (turning them inside out as they are removed).

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6][7]

This comprehensive approach, grounded in the known hazards of analogous compounds and established safety principles, provides a robust framework for handling 5-Bromo-2,4-dimethoxybenzyl alcohol. By understanding the causality behind each recommendation, researchers can foster a laboratory environment where safety and innovation thrive.

References

  • Pharmaffiliates. 2-Bromo-4,5-dimethoxybenzyl Alcohol. [Link]

  • CAS Common Chemistry. 2,4-Dimethoxybenzyl alcohol. [Link]

  • PubChem. 2,4-Dimethoxybenzyl alcohol. [Link]

Sources

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5-Bromo-2,4-dimethoxybenzyl alcohol
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5-Bromo-2,4-dimethoxybenzyl alcohol
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